1-Acetylaminofluorene
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 11.7 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9864. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
27215-65-2 |
|---|---|
Molekularformel |
C15H13NO |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
N-(9H-fluoren-1-yl)acetamide |
InChI |
InChI=1S/C15H13NO/c1-10(17)16-15-8-4-7-13-12-6-3-2-5-11(12)9-14(13)15/h2-8H,9H2,1H3,(H,16,17) |
InChI-Schlüssel |
POECHIXSIXBYKI-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC2=C1CC3=CC=CC=C32 |
Kanonische SMILES |
CC(=O)NC1=CC=CC2=C1CC3=CC=CC=C32 |
Andere CAS-Nummern |
28314-03-6 |
Löslichkeit |
11.7 [ug/mL] |
Herkunft des Produkts |
United States |
Historical Trajectory and Foundational Research in 1 Acetylaminofluorene Studies
Early Discoveries and Establishment as an Experimental Carcinogen
The journey into the carcinogenic nature of 1-Acetylaminofluorene began serendipitously. Initially developed with the intent of being an insecticide, its commercial use was halted following the discovery of its potent carcinogenic and mutagenic properties. mdpi.comchemicalbook.com A pivotal report on its toxicity and carcinogenicity was published around 1940, a time when very few pure chemical carcinogens were known. nih.gov This discovery placed this compound alongside compounds like azo dyes and benzo[a]pyrene (B130552) as vital tools for researchers to probe the progressive changes underlying cancer development in controlled experimental settings. nih.gov
A particularly stimulating finding from early studies was that, unlike many other known carcinogens of the era, this compound induced a multitude of tumor types in various organs, but notably not at the site of its application. nih.gov This characteristic sparked immense interest in the scientific community, suggesting a complex mechanism of action involving the compound's distribution and metabolism throughout the body. nih.gov Consequently, this compound was rapidly established as a versatile and invaluable experimental carcinogen, widely used in laboratories to induce tumors in species such as rats, where it is known to cause cancer in the liver, bladder, and kidneys. nih.govwikipedia.org Its reliability as a carcinogenic agent led to its use as a standard positive control in studies of liver enzymes and the broader investigation of aromatic amine carcinogenicity. epa.govtaylorandfrancis.com
Table 1: Foundational Discoveries in this compound Research
| Discovery/Observation | Significance | Reference(s) |
|---|---|---|
| Initial Synthesis | Originally intended for use as a pesticide/insecticide. | mdpi.comchemicalbook.com |
| Carcinogenicity Identified | Use was discontinued (B1498344) after its potent carcinogenic effects were revealed around 1940. | chemicalbook.comnih.gov |
| Distant Tumor Induction | Induced tumors in organs far from the application site, such as the liver and bladder. | nih.gov |
| Establishment as a Research Tool | Became a key compound for studying chemical carcinogenesis and mutagenicity in experimental models. | nih.govwikipedia.orgepa.gov |
Evolution of Research Paradigms and Mechanistic Investigations
The observation that this compound acted on distant organs shifted the research paradigm towards understanding its metabolic fate and the biochemical transformations it undergoes within the body. nih.gov This led to the central discovery that this compound is not carcinogenic in its original form but requires metabolic activation to exert its effects. wikipedia.org This process is key to its carcinogenicity. wikipedia.org
The activation pathway begins with the action of Cytochrome P-450 (CYP) enzymes, which hydroxylate the parent compound to form N-hydroxy-2-acetylaminofluorene (N-OH-AAF). wikipedia.org This metabolite is considered a proximate carcinogen, being more potent than the original molecule. wikipedia.orgimrpress.com Subsequent enzymatic steps further convert N-OH-AAF into highly reactive electrophilic esters. imrpress.com Two primary pathways for this final activation step have been identified:
O-acetylation: Cytosolic N-acetyltransferase (NAT) enzymes can acetylate the N-hydroxy metabolite, yielding N-acetyl-N-acetoxyaminofluorene. wikipedia.orgacs.org
O-sulfation: Cytosolic sulfotransferase (SULT) enzymes can add a sulfo group, creating an N-acetyl-N-sulfoxy product. wikipedia.org
These esterified intermediates are unstable and can spontaneously break down to form highly reactive arylamidonium and carbonium ions. wikipedia.org These electrophilic ions are the ultimate carcinogenic species, capable of covalently binding to nucleophilic sites on cellular macromolecules, most importantly, DNA. wikipedia.org This interaction results in the formation of DNA adducts, primarily at the C8 position of guanine (B1146940) residues. imrpress.comnih.gov The binding of these fluorene (B118485) residues to DNA is persistent, and the resulting damage can disrupt normal cellular processes like DNA replication, leading to mutations and initiating the process of carcinogenesis. aacrjournals.orgontosight.ai
Table 2: Metabolic Activation Pathway of this compound
| Step | Compound/Metabolite | Key Enzyme(s) | Result | Reference(s) |
|---|---|---|---|---|
| 1 | This compound (Parent Compound) | Cytochrome P-450 (CYP) | N-hydroxy-2-acetylaminofluorene (N-OH-AAF) | wikipedia.orgimrpress.com |
| 2a | N-hydroxy-2-acetylaminofluorene | N-acetyltransferase (NAT) | N-acetyl-N-acetoxyaminofluorene | wikipedia.orgacs.org |
| 2b | N-hydroxy-2-acetylaminofluorene | Sulfotransferase (SULT) | N-acetyl-N-sulfoxy-2-aminofluorene | wikipedia.org |
| 3 | Unstable Ester Metabolites | (Spontaneous decomposition) | Reactive arylamidonium/carbonium ions | wikipedia.org |
| 4 | Reactive Ions | (Non-enzymatic reaction) | Covalent binding to DNA (DNA adducts) | wikipedia.orgimrpress.comnih.gov |
Integration of this compound into Broader Carcinogenesis Frameworks
The detailed elucidation of this compound's metabolic activation pathway provided a foundational model for understanding the mechanism of action for an entire class of chemicals: the aromatic amines. nih.gov Its use has been central to developing and testing broader theories of chemical carcinogenesis. For instance, it is frequently used in multi-stage cancer models, which mimic the complex, stepwise progression of human cancers. isciii.es A common experimental model for liver cancer involves using an initiating agent like diethylnitrosamine (DEN) followed by the administration of this compound as a promoting agent, which selectively encourages the proliferation of initiated cells. mdpi.comisciii.es
Furthermore, this compound was the subject of one of the largest and most significant rodent bioassays ever conducted, the ED₀₁ study. researchgate.net This "megamouse" study involved over 24,000 mice and was designed to investigate the dose-response relationship of a carcinogen at very low doses. taylorandfrancis.comresearchgate.net The results from the ED₀₁ study have been instrumental in the ongoing scientific and regulatory debate about the existence of "practical thresholds" for DNA-reactive carcinogens, challenging the long-held assumption that any level of exposure carries some risk (the linear non-threshold model). researchgate.net The re-analysis of this data has suggested clear thresholds for both liver and bladder neoplasms induced by this compound, indicating that the mechanisms of carcinogenesis may differ between low and high doses. researchgate.net
Through decades of research, this compound has transitioned from a failed pesticide to an indispensable tool. chemicalbook.com Studies using this compound have profoundly contributed to the modern understanding of chemical carcinogenesis, encompassing metabolic activation, DNA adduct formation, DNA repair mechanisms, and the fundamental principles of dose-response in risk assessment. nih.govontosight.ai
Metabolic Activation Pathways of 1 Acetylaminofluorene
Cytochrome P450 (CYP)-Mediated Biotransformation
The initial and most crucial phase of 1-acetylaminofluorene metabolism occurs in the liver, where microsomal cytochrome P450 enzymes catalyze oxidative reactions. nih.gov These monooxygenases are responsible for introducing oxygen atoms into the AAF molecule, leading to the formation of various hydroxylated metabolites. gsartor.org This biotransformation can occur on either the nitrogen atom of the acetylamino group (N-hydroxylation) or at various positions on the fluorene (B118485) ring structure (C- or ring-hydroxylation). nih.gov These two pathways have profoundly different biological consequences: N-hydroxylation is the primary activation step, while ring hydroxylation is generally considered a detoxification mechanism. nih.govnih.gov
The conversion of AAF to N-hydroxy-1-acetylaminofluorene (N-OH-AAF) is the rate-limiting step for its metabolic activation. nih.gov This N-hydroxylated metabolite is more chemically reactive than the parent compound and is considered a proximate carcinogenic metabolite. nih.gov Studies have demonstrated that AAF itself is not the active agent, and its ability to exert biological effects is contingent upon its conversion to reactive metabolites, with N-OH-AAF being the key precursor. nih.govnih.gov Subsequent enzymatic reactions, such as sulfation or acetylation of the N-hydroxy group, can further convert N-OH-AAF into highly unstable and reactive esters, such as N-acetoxy-2-aminofluorene or the sulfate (B86663) ester of N-hydroxy-AAF, which can form covalent adducts with cellular macromolecules. nih.gov
The N-hydroxylation of AAF is catalyzed by specific isoforms of the cytochrome P450 enzyme system. Research indicates that this metabolic pathway is primarily mediated by enzymes belonging to the CYP1A subfamily. This is supported by studies showing that pretreatment with compounds known to induce CYP1A enzymes, such as 3-methylcholanthrene (B14862) and 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), leads to a marked increase in N-hydroxylase activity. aacrjournals.orgnih.gov In contrast, pretreatment with phenobarbital (B1680315), an inducer of other CYP families like CYP2B, has no significant effect on the rate of N-hydroxylation. aacrjournals.org This isoenzyme specificity highlights the crucial role of CYP1A-class enzymes in initiating the metabolic activation of AAF.
The enzymatic reaction kinetics for the N-hydroxylation of AAF have been characterized in studies using rat liver microsomes. This pathway is described as a high-affinity, low-capacity system. In one detailed kinetic analysis, the N-hydroxylation of AAF was best described by a single enzyme system with a Michaelis constant (Km) of 0.033 µM and a maximum velocity (Vmax) of 3.63 pmol/mg/min. aacrjournals.org This low Km value indicates a high affinity of the responsible CYP isoenzyme for AAF. Consequently, at low substrate concentrations, the metabolic activation of AAF via N-hydroxylation represents a major metabolic pathway. aacrjournals.org
| Metabolic Pathway | Apparent Km (µM) | Apparent Vmax (pmol/mg/min) |
|---|---|---|
| N-Hydroxylation | 0.033 | 3.63 |
The activity of AAF N-hydroxylase can be significantly modulated by various chemical agents. As noted, the pathway is strongly inducible by polycyclic aromatic hydrocarbons and related compounds. Pretreatment of mice with 3-methylcholanthrene resulted in a several-fold increase in N-hydroxylation activity compared to controls. nih.gov Similarly, TCDD markedly induces N-hydroxylase activity in rats. aacrjournals.org Interestingly, dietary administration of AAF itself can selectively induce its own N-hydroxylation, with activity reaching up to 400% of control levels after a few feeding cycles. nih.gov
Conversely, N-hydroxylation can be inhibited by compounds that block cytochrome P450 activity. Carbon monoxide, a classic inhibitor of CYP enzymes, is known to inhibit this reaction. nih.gov Specific inhibitors targeting the CYP1A family would also be expected to decrease the rate of N-OH-AAF formation.
In parallel with N-hydroxylation, cytochrome P450 enzymes also catalyze the hydroxylation of AAF at various carbon atoms on its aromatic fluorene ring system. elsevierpure.comnih.gov This process, known as ring hydroxylation or C-hydroxylation, is generally considered a detoxification pathway because the resulting phenolic metabolites are typically less reactive and more water-soluble, facilitating their conjugation and subsequent excretion. nih.gov At low concentrations of AAF, ring hydroxylation is the predominant metabolic route. elsevierpure.com However, this pathway can become saturated at higher AAF concentrations, at which point the N-hydroxylation pathway may become more significant. elsevierpure.com
Hydroxylation can occur at multiple positions on the fluorene ring, including positions 1, 3, 5, 7, and 9. aacrjournals.org The formation of these different metabolites is catalyzed by multiple forms of cytochrome P450, and the kinetics vary significantly for each position. aacrjournals.org For instance, 7-hydroxylation exhibits biphasic kinetics, indicating the involvement of both a high-affinity/low-capacity enzyme and a low-affinity/high-capacity enzyme. aacrjournals.org At high substrate concentrations, detoxification via 7- and 9-hydroxylation predominates. aacrjournals.org
The relative rates of formation of these metabolites are influenced by the specific CYP isoenzymes present, which can be altered by different inducing agents. TCDD markedly induces 1-, 3-, and 5-hydroxylation, while phenobarbital significantly induces both the high- and low-affinity pathways of 7-hydroxylation. aacrjournals.org The formation of 9-hydroxy-2-acetylaminofluorene has also been demonstrated in isolated rat hepatocytes. aacrjournals.org
The position of the hydroxyl group also affects the rate of subsequent metabolic steps, such as deacetylation, which is another detoxification route. The rate of microsomal deacetylation of ring-hydroxylated AAF isomers was found to decrease as the distance of the hydroxyl group from the acetylamino group increased, in the order of 1-OH-AAF > 3-OH-AAF > 7-OH-AAF > 5-OH-AAF ≈ 9-OH-AAF. nih.gov
| Metabolic Pathway | Enzyme System | Apparent Km (µM) | Apparent Vmax (pmol/mg/min) |
|---|---|---|---|
| 7-Hydroxylation | High-Affinity | 0.051 | 3.5 |
| Low-Affinity | 103 | 1351 | |
| 5-Hydroxylation | High-Affinity | 0.063 | 1.0 |
| Low-Affinity | 134 | 330 | |
| 3-Hydroxylation | High-Affinity | 0.058 | 0.4 |
| Low-Affinity | 114 | 96 | |
| 1-Hydroxylation | High-Affinity | 0.069 | 0.5 |
| Low-Affinity | 117 | 101 | |
| 9-Hydroxylation | Nonclassical kinetics observed |
Inter-individual Variability in CYP-Mediated Metabolism
The initial step in the metabolic activation of this compound is often hydroxylation, a reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. plos.org Specifically, CYP1A2 is known to be involved in the metabolism of aromatic amines and heterocyclic aromatic amines, compounds structurally related to this compound. plos.orgmdpi.comdnalife.academy
Significant inter-individual variability exists in the activity of CYP enzymes due to genetic polymorphisms. plos.orgmdpi.comnih.gov Variations in the gene encoding for CYP1A2 can lead to differences in enzyme expression and activity, which in turn can affect the rate of metabolism of its substrates. mdpi.comnih.gov For instance, certain polymorphisms in the CYP1A2 gene have been associated with altered enzyme inducibility and metabolic rates for compounds like caffeine. nih.govknmp.nl Although direct studies on the impact of CYP1A2 polymorphisms on this compound metabolism are limited, the established role of this enzyme in metabolizing similar compounds suggests that genetic variability in CYP1A2 could be a significant factor in the differences observed in individual susceptibility to the carcinogenic effects of this compound.
Sulfotransferase (SULT)-Mediated Conjugation
A critical pathway in the metabolic activation of the proximate carcinogen, N-hydroxy-2-acetylaminofluorene (N-OH-AAF), is conjugation mediated by sulfotransferases (SULTs). This enzymatic reaction leads to the formation of a highly reactive and unstable metabolite.
Formation of N-Hydroxy-2-acetylaminofluorene N-Sulfate
The sulfation of N-OH-AAF is catalyzed by cytosolic SULTs, resulting in the formation of N-hydroxy-2-acetylaminofluorene N-sulfate. This sulfate conjugate is a highly electrophilic species that can spontaneously decompose to form a reactive nitrenium ion, which is considered an ultimate carcinogen. This reactive intermediate can then form covalent adducts with cellular macromolecules, including DNA, which is a critical event in the initiation of carcinogenesis.
Characterization of N-Hydroxy-2-acetylaminofluorene Sulfotransferase
The sulfotransferase responsible for the activation of N-OH-AAF has been characterized in various species. In rats, this activity is attributed to a specific form of aryl sulfotransferase. Research has shown that this enzyme is a cytosolic protein that utilizes 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor for the conjugation reaction.
Reaction Product Inactivation of Aryl Sulfotransferase IV
Studies have demonstrated that the reactive product of the sulfotransferase-mediated conjugation of N-OH-AAF can lead to the inactivation of the enzyme itself. Specifically, the highly reactive N-hydroxy-2-acetylaminofluorene N-sulfate can covalently bind to and inactivate aryl sulfotransferase IV. This product-induced inactivation suggests a potential feedback mechanism that could modulate the metabolic activation of N-OH-AAF.
Comparative Sulfotransferase Activities Across Species and Sex
The activity of N-hydroxy-2-acetylaminofluorene sulfotransferase exhibits significant variability across different species and between sexes, which may contribute to the observed differences in susceptibility to AAF-induced carcinogenesis. nih.govnih.gov For example, studies in rats have shown that male rats have higher hepatic sulfotransferase activity towards N-OH-AAF compared to female rats. nih.gov This correlates with the higher incidence of liver tumors in male rats exposed to AAF.
Below is a table summarizing the comparative sulfotransferase activities in the livers of various species.
| Species | Relative Sulfotransferase Activity |
| Guinea Pig | Readily demonstrable |
| Hamster | Readily demonstrable |
| Rabbit | Readily demonstrable |
| Monkey | Readily demonstrable |
| Mouse | Essentially devoid of activity |
| Dog | Essentially devoid of activity |
| Goat | Essentially devoid of activity |
| Data sourced from a study on acyltransferase and sulfotransferase-catalyzed activations of N-hydroxy-N-2-fluorenylacetamide. nih.gov |
This variability in sulfotransferase activity highlights the importance of considering species and sex differences in risk assessment for compounds like this compound.
N-Acetyltransferase (NAT) and N,O-Aryl Hydroxamic Acid Acyltransferase Activity
The esterification of the N-hydroxy metabolite of AAF, N-hydroxy-2-acetylaminofluorene (N-OH-AAF), is a crucial step in its conversion to a more potent reactive form. This process is catalyzed by cytosolic enzymes, primarily N-acetyltransferases (NATs) and N,O-aryl hydroxamic acid acyltransferase (AHAT).
Following the initial N-hydroxylation of AAF by cytochrome P450 enzymes, the resulting N-OH-AAF can undergo O-acetylation. This reaction is catalyzed by two primary N-acetyltransferase isoenzymes, NAT1 and NAT2. aacrjournals.orgnih.gov These enzymes facilitate the transfer of an acetyl group from acetyl coenzyme A (AcCoA) to the hydroxyl group of N-OH-AAF. nih.gov This process yields an unstable intermediate, N-acetoxy-2-acetylaminofluorene. nih.gov
This N-acetoxy metabolite is highly reactive and can spontaneously break down to form a nitrenium ion, an electrophilic species that can covalently bind to cellular macromolecules like DNA. nih.gov Studies have shown that both NAT1 and NAT2 can catalyze this O-acetylation, but they exhibit different affinities for the N-hydroxy-arylamine substrates. Research on recombinant human enzymes has indicated that NAT2 generally has a higher affinity for substrates like N-hydroxy-2-aminofluorene (N-OH-AF) compared to NAT1, which may be attributed to the larger active site of the NAT2 enzyme. aacrjournals.orgnih.gov
N,O-Aryl hydroxamic acid acyltransferase (AHAT), also referred to as N-hydroxyarylamine O-acetyltransferase, plays a significant role in the bioactivation of N-OH-AAF. nih.govnih.gov This enzyme catalyzes an intramolecular acyltransfer reaction, moving the N-acetyl group from the nitrogen atom to the oxygen atom of the hydroxamic acid functional group. This reaction forms N-acetoxy-2-aminofluorene, a different reactive ester from the one produced by NAT-mediated O-acetylation. clemson.edu
Similar to N-acetoxy-2-acetylaminofluorene, N-acetoxy-2-aminofluorene is unstable and readily decomposes to form a reactive nitrenium ion that can form adducts with nucleic acids. clemson.eduelsevierpure.com Research has demonstrated that AHAT activity is present in various tissues, including the liver, kidney, and mammary glands. aacrjournals.orgoup.com Studies in rabbits have suggested that AHAT activity and the genetically polymorphic N-acetyltransferase (NAT) are properties of the same enzyme. nih.gov The efficiency of this activation pathway can vary between species and strains. For instance, the acyltransferase activity in the mammary glands of Sprague-Dawley rats is approximately twice that of the less susceptible Fischer strain. oup.com
| Parameter | Sprague-Dawley Rats | Fischer Rats |
| Relative Acyltransferase Activity (Mammary Gland) | ~2x | 1x |
Comparative N,O-Aryl Hydroxamic Acid Acyltransferase (AHAT) activity in the lactating mammary glands of different rat strains, with N-hydroxy-N-2-acetylaminofluorene as the substrate. The activity in Fischer rats is set as the baseline (1x). oup.com
Deacylation Processes in this compound Metabolism
Deacylation, the removal of the acetyl group from N-OH-AAF, represents an alternative pathway for metabolic activation. This process is catalyzed by microsomal enzymes and leads to the formation of different reactive intermediates.
The enzymatic removal of the acetyl group from N-OH-AAF is primarily carried out by microsomal amidohydrolases, also known as deacetylases. nih.govnih.gov This reaction yields N-hydroxy-2-aminofluorene (N-OH-AF). nih.gov Significant deacetylase activity has been identified in the liver microsomes of various species, with particularly high activity observed in guinea pigs. uni-muenchen.descispace.com
Genetic variability plays a crucial role in the rate of this metabolic step. Studies examining different inbred mouse strains have revealed significant differences in N-OH-AAF deacetylase activity. This genetic variation may contribute to individual differences in susceptibility to the effects of AAF. nih.gov In all mouse strains studied, the rate of deacetylation for N-OH-AAF was found to be significantly higher (5 to 13 times) than for the parent compound, AAF. nih.gov
| Mouse Strain | Relative N-OH-AAF Deacetylase Activity |
| AU/SsJ (Fastest) | 4.0x |
| C57BL/6J | ~2.0x |
| RIIIS/J (Slowest) | 1.0x |
Relative hepatic N-hydroxy-2-acetylaminofluorene (N-OH-AAF) deacetylase activity in different inbred mouse strains. The activity in the slowest strain (RIIIS/J) is set as the baseline (1.0x). nih.gov
The product of deacetylation, N-OH-AF, is a substrate for further metabolic reactions. It can be oxidized to form 2-nitrosofluorene (B1207293). uni-muenchen.deresearchgate.net The formation of this nitroso derivative has been observed in vitro following the incubation of N-OH-AAF with liver microsomal preparations. uni-muenchen.de 2-Nitrosofluorene is a highly electrophilic and reactive metabolite. dntb.gov.ua Both N-hydroxy-2-aminofluorene and 2-nitrosofluorene have been shown to be potent, direct-acting mutagens. nih.gov The enzymatic conversion of N-OH-AAF to 2-nitrosofluorene, via deacetylation, is therefore a significant pathway in the generation of ultimate reactive species from this compound. uni-muenchen.deresearchgate.net
Modulation of this compound Biotransformation by Environmental Factors
The intricate pathways of AAF metabolism are not static; they can be significantly influenced by a variety of environmental and host-specific factors. These modulators can alter the activity of the enzymes involved, thereby shifting the balance between detoxification and metabolic activation.
Exposure to certain chemicals can also modulate AAF metabolism. Polycyclic aromatic hydrocarbons (PAHs), found in cigarette smoke and polluted air, are known inducers of cytochrome P450 enzymes, particularly the CYP1A family. nih.gov Since CYP1A2 is a key enzyme in the initial N-hydroxylation of AAF, exposure to inducers like those in cigarette smoke can potentially accelerate this primary activation step. nih.gov Furthermore, sulfate ion concentration in vivo can influence the reactivity of N-OH-AAF. An increase in available sulfate can enhance the formation of the highly reactive metabolite 2-acetylaminofluorene-N-sulfate, leading to increased binding to cellular macromolecules. nih.gov
Host factors such as age also play a role. Studies have demonstrated that the age of an animal can influence the pharmacokinetics of AAF, affecting its absorption, distribution, metabolism, and elimination. uni-muenchen.de
Impact of Dietary Selenium on Metabolic Activation and Detoxification
Dietary selenium (Se) has been shown to significantly alter the biotransformation of this compound (AAF), generally leading to a decrease in metabolic activation and an enhancement of detoxification pathways. nih.gov Research indicates that selenium supplementation can shift the balance of AAF metabolism away from the formation of carcinogenic metabolites towards the production of non-carcinogenic phenolic metabolites. nih.govnih.gov
Studies in rats have demonstrated that dietary selenium influences the metabolic profile of AAF. In vitro experiments using hepatic microsomes from selenium-supplemented rats showed a greater production of non-carcinogenic phenolic metabolites of AAF compared to microsomes from selenium-deficient rats. nih.gov Conversely, oral administration of selenium has been found to decrease N-hydroxylation, a key step in the metabolic activation of AAF, while increasing ring hydroxylation, a detoxification pathway. nih.gov
Further research has elucidated the effects of selenium on specific enzymatic pathways involved in AAF metabolism. Selenium administration has been shown to enhance the activity of glucuronyl transferase by 100%. nih.gov This enzyme is crucial for the detoxification of AAF metabolites through conjugation with glucuronic acid, facilitating their excretion. nih.gov In contrast, selenium has been observed to inhibit p-nitrophenol-sulfotransferase activity by 50%. nih.gov
In vivo studies have corroborated these findings. Selenium-deficient rats excrete two to three times more of the proximate carcinogenic metabolite, N-hydroxy-AAF, in both its free form and as a glucuronic acid conjugate, compared to selenium-supplemented rats. nih.gov Conversely, selenium-deficient rats excrete lower amounts of non-carcinogenic AAF metabolites. nih.gov These findings suggest that adequate dietary selenium is crucial for steering the metabolism of AAF towards detoxification.
Interestingly, while selenium supplementation alters the metabolic profile of AAF, it has been reported to have no effect on the total amount of AAF residues covalently bound to hepatic DNA in vivo. nih.gov However, it has been shown to offer a protective effect against AAF-induced DNA single-strand breaks. nih.gov
The following tables summarize the key research findings on the impact of dietary selenium on the metabolic activation and detoxification of this compound.
Table 1: Effect of Dietary Selenium on this compound Metabolism
| Metabolic Pathway | Effect of Selenium Supplementation | Outcome |
| N-hydroxylation | Decrease nih.gov | Reduced formation of the proximate carcinogen N-hydroxy-AAF. |
| Ring Hydroxylation | Increase nih.gov | Enhanced formation of non-carcinogenic phenolic metabolites. |
| Glucuronidation | 100% increase in glucuronyl transferase activity. nih.gov | Increased detoxification and excretion of AAF metabolites. |
Table 2: Urinary Excretion of this compound Metabolites in Rats with Different Selenium Status
| Metabolite | Selenium-Deficient Rats | Selenium-Supplemented Rats |
| N-hydroxy-AAF (free and conjugated) | 2-3 times higher excretion. nih.gov | Lower excretion. nih.gov |
| Non-carcinogenic Metabolites | Lower excretion. nih.gov | Higher excretion. nih.gov |
Formation and Characteristics of 1 Acetylaminofluorene Derived Dna Adducts
Major Acetylated DNA Adducts
Upon metabolic activation, AAF can form several DNA adducts. oup.comsemanticscholar.org The major acetylated adducts include N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) and 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF). oup.comsemanticscholar.org Of these, the dG-C8-AAF adduct is the most extensively studied. oup.comresearchgate.net
N-(Deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF)
The dG-C8-AAF adduct is a significant DNA lesion formed from the reaction of a reactive metabolite of AAF with the C8 position of guanine (B1146940). nih.govnih.gov This bulky adduct is a strong block to DNA synthesis and is known to induce frameshift mutations, though base substitutions can also occur. nih.govresearchgate.net The mutagenic potential of dG-C8-AAF is closely linked to the conformational changes it induces in the DNA structure. nih.gov The presence of the acetyl group causes the conformational equilibrium to shift towards the syn conformation, where the guanine base is displaced from the helix by the fluorene (B118485) ring. researchgate.netnih.govresearchgate.net
Conformational Heterogeneity and Topological Effects on DNA Helix
The dG-C8-AAF adduct introduces significant structural perturbations to the DNA double helix. It does not adopt a single, fixed structure but instead exists in a dynamic equilibrium of multiple conformations. nih.govnih.gov This conformational heterogeneity is a crucial factor influencing its recognition by DNA repair enzymes and its processing by DNA polymerases. nih.govnih.gov The primary conformations observed are the major groove (B-type), base-displaced intercalated (S-type), and minor groove wedge (W-type) conformers. nih.govnih.govresearchgate.net The distribution of these conformational states is highly dependent on the local DNA sequence. nih.gov
In the base-displaced or "stacked" (S-type) conformation, the fluorene ring of the AAF moiety intercalates into the DNA helix, displacing the modified guanine base. researchgate.netnih.gov This causes a significant distortion of the DNA backbone. researchgate.net The displaced guanine is typically found in the syn glycosidic conformation. nih.gov This conformation disrupts the normal Watson-Crick base pairing and stacking interactions within the helix. nih.govresearchgate.net Studies using 19F NMR spectroscopy on a related adduct have shown that in a duplex, the adduct can adopt exclusively a base displacement structure, with conformers differing only in the orientation of the acetyl group. nih.gov The base-displaced intercalated conformation is considered a highly distorted structure and is thought to be a better substrate for nucleotide excision repair (NER). nih.govresearchgate.net
The equilibrium between the different conformations of the dG-C8-AAF adduct is strongly influenced by the surrounding DNA sequence. nih.govnih.govoup.com The fractional populations of the major groove, base-displaced, and wedge conformations are sequence-dependent. nih.gov For instance, the stability of looped-out slipped mutagenic intermediates (SMIs), which are precursors to frameshift mutations, is sequence-dependent. nih.gov The NarI sequence (5′-GGCGCC-3′) is a known hotspot for AAF-induced -2 frameshift mutations. nih.govnih.gov Altering the sequence flanking the adduct can shift the mutational outcome, for example, from a -2 frameshift to a -1 or -3 deletion. nih.gov This suggests that the local sequence context modulates the stability of different conformational intermediates, thereby dictating the mutational specificity. nih.gov
| Conformation Type | Description | Key Feature |
| Major Groove (B-type) | The AAF moiety resides in the major groove of the DNA. | Least distortion to the overall B-form DNA helix. |
| Base-Displaced (S-type) | The fluorene ring intercalates into the helix, displacing the guanine. | Highly distorting; modified guanine is in the syn conformation. |
| Wedge (W-type) | The adduct is positioned in the minor groove. | A recognized conformational state of the dG-C8-AAF adduct. |
The formation of the dG-C8-AAF adduct leads to significant local distortions in the DNA helix, including untwisting and bending. nih.gov The base-displaced conformation, in particular, causes extensive structural disruption. researchgate.net These distortions thermodynamically destabilize the DNA duplex. nih.gov The steric hindrance from the acetyl group in the dG-C8-AAF adduct diminishes the stabilizing stacking interactions between the adduct and adjacent bases. nih.gov Thermodynamic studies on AAF-modified DNA duplexes containing deletions, which model frameshift intermediates, have shown that their stability is related to the conformational state. nih.gov Specifically, the stacked (S-type) conformer of slipped mutagenic intermediates is thermodynamically more stable than the more flexible externally bound (B-type) conformer, suggesting that thermodynamic stability of these structures is a critical factor for inducing frameshift mutations. nih.gov
Deacetylated DNA Adducts
In addition to acetylated adducts, the deacetylated adduct, N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF), is also a major lesion formed from AAF. nih.govnih.govoup.com This adduct is formed through the metabolic deacetylation of N-hydroxy-2-AAF to N-hydroxy-2-aminofluorene, which then reacts with DNA. nih.govoup.com The dG-C8-AF adduct is structurally similar to dG-C8-AAF but lacks the acetyl group. researchgate.net
This seemingly minor structural difference leads to significant differences in conformational and biological properties. nih.gov Unlike dG-C8-AAF, the less bulky dG-C8-AF adduct can more readily adopt an anti glycosidic conformation, which allows it to remain within the DNA helix, causing less distortion and maintaining normal Watson-Crick base pairing. researchgate.netnih.govresearchgate.net Consequently, the dG-C8-AF adduct is often less of a block to DNA polymerases and is considered less mutagenic than its acetylated counterpart, more frequently leading to base substitutions rather than frameshifts. nih.govnih.gov However, it can also exist in a base-displaced intercalated conformation, and the equilibrium between these states is also sequence-dependent. nih.gov
| Adduct | Key Structural Feature | Predominant Conformation in DNA | Typical Mutagenic Outcome |
| dG-C8-AAF | Contains acetyl group | syn (base-displaced) | Frameshift mutations |
| dG-C8-AF | Lacks acetyl group | anti (in-helix) and syn | Base substitutions |
N-(Deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF)
The deacetylated adduct, N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF), is one of the major DNA lesions formed from 2-AAF. Its formation involves the metabolic activation of AAF to N-hydroxy-2-acetylaminofluorene, followed by enzymatic deacetylation to N-hydroxy-2-aminofluorene. This metabolite can then form a reactive nitrenium ion that binds to the C8 position of guanine. Spectroscopic studies of dG-C8-AF have revealed distinct fluorescence emission spectra at different temperatures, indicating the influence of the microenvironment on the adduct's electronic properties nih.gov.
Conformational Comparisons with Acetylated Adducts
The deacetylated dG-C8-AF adduct and its acetylated counterpart, N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF), exhibit significant conformational differences that influence their biological consequences. The smaller hydrogen atom in dG-C8-AF, in place of the bulkier acetyl group in dG-C8-AAF, reduces steric hindrance. This allows dG-C8-AF to adopt both syn and anti conformations relative to the deoxyribose sugar researchgate.net. In the anti conformation, normal Watson-Crick base pairing with cytosine is maintained, causing minimal distortion to the DNA helix. Conversely, the dG-C8-AAF adduct predominantly adopts a syn conformation, which displaces the guanine base from the helix and places the fluorene ring into the DNA stack, leading to significant helical distortion researchgate.netnih.gov. These conformational differences are thought to underlie their distinct mutagenic profiles, with dG-C8-AF primarily inducing base substitution mutations and dG-C8-AAF leading to frameshift mutations researchgate.netnih.gov.
Table 1: Conformational and Mutagenic Properties of dG-C8-AF and dG-C8-AAF
| Adduct | Predominant Conformation | DNA Helix Distortion | Primary Mutational Outcome |
| dG-C8-AF | Anti and Syn | Minimal to Moderate | Base substitutions |
| dG-C8-AAF | Syn | Significant | Frameshift mutations |
Minor Acetylated DNA Adducts
In addition to the major C8-guanine adducts, a minor acetylated adduct is also formed.
3-(Deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF)
The 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF) adduct is formed in smaller quantities compared to the C8 adducts nih.govresearchgate.net. Despite being a minor lesion, its persistence in tissues suggests it may play a significant role in the long-term biological effects of AAF exposure nih.govnih.gov.
Accommodation in the Minor Groove and DNA Stability
Structural studies using NMR spectroscopy and molecular dynamics have shown that the AAF moiety of the dG-N2-AAF adduct resides in the minor groove of the DNA helix nih.govnih.gov. The fluorene ring can be oriented in either the 5' or 3' direction along the modified strand, and this orientation appears to be dependent on the local DNA sequence nih.gov. Despite its bulky nature, the dG-N2-AAF adduct does not significantly disrupt Watson-Crick base pairing nih.govnih.gov. Interestingly, the presence of this adduct can increase the thermal and thermodynamic stability of the DNA duplex, an effect driven by a favorable entropy change nih.gov. This stabilization is attributed to the duplex structure adjusting to accommodate the adduct, thereby reducing its exposure to water molecules nih.gov.
Differential Persistence in Cellular DNA
The various AAF-induced DNA adducts exhibit different rates of removal by cellular DNA repair mechanisms. The major acetylated adduct, dG-C8-AAF, is typically repaired efficiently nih.govnih.gov. In contrast, the deacetylated dG-C8-AF adduct shows nonrandom persistence, particularly in regions of DNA associated with the nuclear matrix nih.govosti.gov. The minor dG-N2-AAF adduct is noteworthy for its significant persistence over time in various chromatin fractions, showing inefficient removal nih.govnih.govnih.gov. This resistance to repair suggests that dG-N2-AAF may contribute significantly to the long-term mutagenic spectrum observed after AAF exposure nih.govresearchgate.net.
Table 2: Persistence of AAF-Derived DNA Adducts
| Adduct | Location of Modification | Repair Efficiency | Persistence in DNA |
| dG-C8-AAF | C8 of Guanine | Efficient | Low |
| dG-C8-AF | C8 of Guanine | Moderate (Region-dependent) | Moderate to High |
| dG-N2-AAF | N2 of Guanine | Inefficient | High |
Spatial and Temporal Dynamics of Adduct Formation in Biological Systems
Following administration of 2-AAF, the formation of DNA adducts appears to be a relatively rapid process. Studies in rat liver have shown that the acetylated (dG-C8-AAF and dG-N2-AAF) and deacetylated (dG-C8-AF) adducts can be detected within ten hours of the initial dose nih.govosti.govnih.gov. Initially, these adducts are distributed randomly throughout the genome, indicating that all regions of the DNA loops are equally susceptible to their formation nih.govosti.govnih.gov.
However, the persistence of these adducts over time reveals a non-random spatial distribution related to DNA repair efficiency. As noted earlier, the deacetylated dG-C8-AF adduct shows increased persistence in DNA regions constrained by the nuclear matrix, with this nonrandom pattern becoming more pronounced over time nih.govosti.gov. In contrast, the dG-N2-AAF adduct remains poorly repaired across all chromatin fractions even after extended periods nih.govosti.gov. This differential repair and persistence create a dynamic and non-uniform landscape of DNA damage within the nucleus over time, which may have important implications for the tissue-specific and long-term carcinogenic effects of 1-acetylaminofluorene.
Time-Course of Adduct Levels in Hepatic DNA
The liver is a primary target for the carcinogenic effects of acetylaminofluorene, and the formation of DNA adducts in hepatic tissue is a critical event in the initiation of liver cancer. The concentration of these adducts in hepatic DNA has been observed to increase gradually following continuous dietary administration of the compound, reaching a plateau after approximately two weeks. nih.gov The primary adduct formed is N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF). nih.gov
Studies in F344 rats fed a diet containing 0.02% 2-acetylaminofluorene (B57845) for 28 days have provided detailed insights into the distribution of DNA adducts within different hepatic cell populations. At the end of the 28-day feeding period, the highest concentration of the major DNA adduct, N-(deoxyguanosin-8-yl)-2-aminofluorene, was found in hepatocytes, the main cell type of the liver. The levels were significantly lower in nonparenchymal cells and the bile duct fraction. nih.gov
After the cessation of acetylaminofluorene administration, the removal of these DNA adducts from the liver DNA begins. This removal process has been characterized as biphasic in whole liver, hepatocytes, and nonparenchymal cells. nih.gov An initial fast phase of adduct removal is observed until the concentration reaches approximately 60 fmol/µg DNA, which takes about seven days in whole liver and hepatocytes, and about two days in nonparenchymal cells. This is followed by a slower removal phase. nih.gov In contrast, the bile duct fraction exhibits only a single, slow phase of adduct removal. nih.gov Even after a 28-day recovery period on a control diet, a significant portion of the DNA adducts persists, with hepatocytes continuing to account for a major fraction of this persistent adduct population. nih.gov
Table 1: Concentration of N-(deoxyguanosin-8-yl)-2-aminofluorene Adducts in Hepatic Cell Types of Rats
| Hepatic Cell Type | Adduct Level after 28 Days of AAF Feeding (fmol/µg DNA) | Adduct Level after 28-Day Recovery Period (fmol/µg DNA) |
|---|---|---|
| Hepatocytes | 282 ± 28 | 30-40 |
| Whole Liver | 232 ± 33 | 30-40 |
| Nonparenchymal Cells | 128 ± 30 | 30-40 |
| Bile Duct Fraction | 60 ± 12 | 30-40 |
Adduct Formation in Extra-hepatic Tissues (e.g., Skin)
While the liver is a primary site of acetylaminofluorene metabolism and DNA adduct formation, these adducts can also be formed in extra-hepatic tissues, such as the skin, particularly following topical exposure. In mice, dermal application of 2-acetylaminofluorene has been shown to result in the formation of DNA adducts in the skin, liver, lung, and kidney, with the skin exhibiting the highest levels of adducts. nih.gov
The major DNA adducts identified in vivo in the skin and other tissues include the non-acetylated adduct N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF), and two acetylated adducts, N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) and 3-(deoxyguanosin-N²-yl)-2-acetylaminofluorene (dG-N²-AAF). nih.gov
Studies utilizing 3D reconstructed human skin tissues have provided further insights into the dynamics of adduct formation in the skin. A single, short-term exposure (3 hours) to 2-acetylaminofluorene resulted in minimal, though detectable, levels of DNA adducts. oup.comoup.com However, multiple exposures over a 48-hour period led to a more than 10-fold increase in adduct levels, suggesting an induction of the metabolic enzymes responsible for activating acetylaminofluorene into its DNA-reactive forms within the skin tissue. oup.comoup.comresearchgate.net
The direct application of the genotoxic metabolites of 2-acetylaminofluorene, such as N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF) and N-hydroxy-2-aminofluorene (N-OH-2-AF), to these skin models resulted in adduct levels that were at least 10-fold greater than those observed after multiple exposures to the parent compound. oup.comoup.comresearchgate.net
Table 2: DNA Adduct Formation in 3D Reconstructed Human Skin Tissue Models Following Exposure to 2-Acetylaminofluorene and its Metabolites
| Compound | Exposure Protocol | Relative DNA Adduct Level |
|---|---|---|
| 2-Acetylaminofluorene (2-AAF) | Single 3-hour exposure | Minimal |
| 2-Acetylaminofluorene (2-AAF) | Multiple exposures over 48 hours | >10-fold increase compared to single exposure |
| N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF) | Single 3-hour exposure | At least 10-fold greater than multiple 2-AAF exposures |
| N-hydroxy-2-aminofluorene (N-OH-2-AF) | Single 3-hour exposure | At least 10-fold greater than multiple 2-AAF exposures |
Molecular Mechanisms of 1 Acetylaminofluorene Induced Genotoxicity
DNA Damage Induction and Mutagenic Specificity
The presence of AAF-DNA adducts induces a range of mutations, with a specificity that has been characterized in various experimental systems. The nature of these mutations is directly linked to the structural distortions introduced into the DNA helix by the bulky AAF moiety.
AAF is a well-established inducer of both frameshift mutations and base-pair substitutions. nih.gov Frameshift mutations, which involve the insertion or deletion of nucleotides, are a characteristic consequence of AAF-induced DNA damage. nih.govgenome.gov The bulky dG-C8-AAF lesion is known to predominantly induce frameshift mutations. researchgate.net These mutations can alter the reading frame of a gene, leading to the production of a non-functional protein. genome.gov In addition to frameshifts, AAF also causes base-pair substitutions, with transversions being a common type. nih.gov
Studies utilizing shuttle plasmid vectors containing a single dG-C8-AAF adduct have demonstrated that the majority of mutations induced by this lesion are targeted at the site of the adduct. nih.govresearchgate.net A significant proportion of these targeted mutations are G.C transversions, specifically G.C → C.G and G.C → T.A substitutions. nih.govresearchgate.net In human cells, G.C → T.A transversions have been identified as a principal type of base substitution. researchgate.net This specificity suggests that the dG-C8-AAF adduct directly interferes with the fidelity of DNA replication at the site of the lesion.
Alongside base-pair substitutions, single nucleotide deletions are a frequent mutagenic outcome of AAF-induced DNA damage. nih.govnih.govresearchgate.net These deletions, a form of frameshift mutation, occur at the site of the dG-C8-AAF adduct. The induction of these deletions is a key component of the mutagenic spectrum of AAF and contributes to its genotoxicity.
The two primary DNA adducts formed by AAF, the acetylated dG-C8-AAF and the deacetylated dG-C8-AF, exhibit distinct mutagenic properties. nih.govnih.gov The structural differences between these two adducts are thought to underlie their different biological consequences. researchgate.netnih.gov The bulky dG-C8-AAF adduct tends to cause more significant distortions in the DNA helix, favoring a syn-conformation and leading to base displacement. researchgate.netnih.gov This conformation is strongly associated with the induction of frameshift mutations. researchgate.net In contrast, the dG-C8-AF adduct is more flexible and can maintain an anti-conformation, causing less disruption to the DNA structure. nih.govnih.gov Consequently, dG-C8-AF adducts are more likely to lead to base substitution mutations rather than frameshifts. researchgate.net
| Adduct | Predominant Mutation Type |
| dG-C8-AAF | Frameshift mutations |
| dG-C8-AF | Base substitution mutations |
Impact on DNA Replication and Transcription
The presence of AAF-DNA adducts poses a significant obstacle to the cellular machinery responsible for DNA replication and transcription. These bulky lesions can physically impede the progression of DNA and RNA polymerases, leading to a cascade of cellular responses.
AAF-DNA adducts, particularly the dG-C8-AAF lesion, act as strong blocks to DNA synthesis. researchgate.netnih.gov Replicative DNA polymerases are often completely blocked by the acetylated lesion. nih.gov The structural distortion caused by the dG-C8-AAF adduct, which favors a syn-conformation and base displacement, is a major contributor to this blockage. nih.gov While the deacetylated dG-C8-AF adduct can also hinder DNA synthesis, it is generally considered to be a less potent block than its acetylated counterpart. nih.govacs.org The efficiency of bypass by DNA polymerases is significantly lower for dG-C8-AAF compared to dG-C8-AF. nih.gov When bypass does occur, it is often carried out by specialized low-fidelity translesion synthesis (TLS) polymerases, such as Polymerase ζ, in a process that can be error-prone and is a major source of AAF-induced mutations. nih.govoup.com
Translesion Synthesis Mechanisms and Bypass Efficiency
When DNA replication machinery encounters a bulky adduct like that formed by 1-Acetylaminofluorene (1-AAF), the process is often halted. nih.gov To overcome this blockage and prevent cellular death, cells employ a damage tolerance mechanism known as translesion synthesis (TLS). This process involves specialized, low-fidelity DNA polymerases that can replicate across the damaged template. jmordoh.com.ar The bypass of 1-AAF-guanine adducts is a complex process often involving a "two-polymerase" model where different enzymes handle nucleotide insertion and subsequent extension. nih.gov
Role of Y-Family DNA Polymerases (e.g., Polη, Polζ)
The Y-family of DNA polymerases and the B-family polymerase Polζ are central to bypassing 1-AAF-induced DNA lesions. nih.govnih.gov These polymerases are specialized for replicating past damaged DNA that blocks the main replicative polymerases. uq.edu.au
DNA Polymerase ζ (Polζ): Purified yeast Polζ is notably inefficient at bypassing an acetylaminofluorene-dG (AAF-dG) adduct on its own. nih.govnih.gov It can, however, perform limited translesion synthesis, predominantly by incorporating a guanine (B1146940) (G) opposite the AAF-adducted guanine. nih.gov While Polζ struggles with the initial nucleotide insertion opposite the lesion, it is capable of extending DNA synthesis from a nucleotide that has already been inserted opposite the AAF-dG adduct. nih.govaacrjournals.org This suggests that Polζ's primary role might be in the extension step after another polymerase has inserted a base opposite the lesion. nih.gov
DNA Polymerase η (Polη): In contrast to Polζ, Polη may play a role in the initial insertion step. Studies have shown that Polη can incorporate a cytosine (C) opposite the AAF-G adduct in vitro. nih.gov Following this insertion, Polζ can then take over to continue the extension of the DNA strand. nih.gov This cooperative action between Polη and Polζ, where Polη inserts the nucleotide and Polζ extends from it, exemplifies a two-polymerase mechanism for bypassing the adduct. nih.govaacrjournals.org In some sequence contexts, a cooperation between both polymerases is necessary for efficient extension synthesis. aacrjournals.org
The functions of Polζ and Polη can be complementary. For instance, in response to UV radiation damage, Polη can bypass certain photoproducts that Polζ cannot, and vice versa, indicating that both are crucial for a comprehensive translesion synthesis response. nih.gov
Stimulation of Translesion Synthesis by Accessory Proteins (e.g., Rev1)
The accessory protein Rev1 plays a crucial, albeit non-catalytic, role in the bypass of AAF-dG adducts, primarily by stimulating the activity of Polζ. nih.govnih.gov
Synergistic Action with Polζ: While purified yeast Rev1 alone is essentially unable to act on a template AAF-dG adduct, and Polζ alone is very inefficient, combining the two results in a synergistic effect on translesion synthesis. nih.govnih.govaacrjournals.org Rev1 protein enhances Polζ's ability to insert a nucleotide opposite the AAF-dG adduct and strongly stimulates the subsequent extension step. nih.govnih.gov This stimulation occurs regardless of which nucleotide has been inserted opposite the lesion. aacrjournals.org
Non-Catalytic Function: Rev1 is known to have dCMP transferase activity, meaning it can insert a cytosine opposite certain DNA lesions. nih.gov However, in the case of AAF-dG adducts, its primary function appears to be non-catalytic. nih.govaacrjournals.org It acts as a scaffold or accessory factor that facilitates the function of Polζ. Deleting the C-terminal region of Rev1 abolishes its ability to stimulate Polζ, without affecting its own dCMP transferase activity, further supporting its non-catalytic role in this context. nih.govnih.gov
In Vivo Importance: The importance of this partnership is confirmed by in vivo studies in yeast. Cells lacking either Rev1 or Polζ show a dramatic reduction in AAF adduct-induced mutagenesis, indicating that both proteins are equally critical for the error-prone bypass of these lesions in living cells. nih.gov
The following table summarizes the roles of key polymerases and proteins in bypassing 1-AAF-dG adducts.
| Polymerase/Protein | Primary Role in 1-AAF Adduct Bypass | Key Research Finding |
|---|---|---|
| Polζ | Primarily extension synthesis past the lesion; inefficient at initial nucleotide insertion. | Purified Polζ is very inefficient in bypassing the AAF-dG adduct alone. nih.govnih.gov |
| Polη | Potentially responsible for nucleotide (cytosine) insertion opposite the AAF-dG adduct. | Can incorporate a C opposite the AAF-G adduct in vitro, facilitating subsequent extension by Polζ. nih.gov |
| Rev1 | Non-catalytic stimulation of Polζ activity. | Strongly stimulates both nucleotide insertion and extension synthesis by Polζ in a synergistic manner. nih.govaacrjournals.org |
Transcription Arrest by DNA Adducts
Bulky chemical adducts like those formed by 1-AAF can physically obstruct the progression of RNA polymerase II, the enzyme responsible for transcribing DNA into RNA. This leads to a halt in gene expression, a phenomenon known as transcription arrest. nih.gov
The location of the adduct is critical. An acetylaminofluorene adduct located on the transcribed (or template) strand of the DNA acts as a potent block to transcriptional elongation. nih.govnih.gov Studies using cell-free extracts have shown that when an AAF adduct is present on the template strand, transcription typically terminates one nucleotide before the damaged guanine residue. nih.gov In contrast, if the adduct is on the non-transcribed (or coding) strand, the RNA polymerase can bypass the lesion. nih.gov However, even on the non-transcribed strand, the adduct can enhance the polymerase's tendency to pause at nearby sequence-specific pause sites. nih.gov This disruption of transcription can interfere with normal cellular processes and may trigger other cellular responses, such as transcription-coupled DNA repair. nih.gov
Chromosomal Aberrations
The genotoxicity of 1-AAF and its derivatives extends to the macroscopic level of chromosomal structure. Exposure to the direct-acting mutagen N-nitroso-2-acetylaminofluorene (N-NO-AAF), a derivative of 1-AAF, has been shown to significantly increase the frequency of chromosomal aberrations in Chinese hamster ovary (CHO) cells. nih.gov
These structural damages to chromosomes include:
Chromatid breaks
Chromatid exchanges
Chromosome breaks
Chromosome ring formation
The formation of these aberrations is a direct consequence of the cell's struggle to replicate and segregate DNA containing bulky adducts. Unrepaired or improperly repaired DNA lesions can lead to double-strand breaks during replication, which in turn can result in these large-scale chromosomal rearrangements. The presence of such aberrations is a hallmark of genomic instability and is strongly associated with the development of cancer. nih.gov
Contributions to Neoplastic Transformation Mechanisms
The genotoxic events initiated by this compound are fundamental to its carcinogenicity and its ability to induce neoplastic transformation. The process begins with the metabolic activation of 1-AAF, leading to the formation of reactive metabolites that bind to DNA, primarily at the C8 position of guanine, forming bulky adducts. semanticscholar.org
These DNA adducts are the primary initiating lesions. If not removed by DNA repair mechanisms, they can lead to several downstream consequences that promote cancer development:
Replication Blockage and Mutagenesis: The adducts block standard DNA replication. nih.gov The subsequent use of error-prone TLS polymerases, such as Polζ in conjunction with Rev1, to bypass these blocks is a major source of mutations. nih.gov The presence of a single AAF adduct in a plasmid has been shown to increase mutation frequency significantly in both mammalian cells and bacteria, with the majority of mutations being targeted base substitutions or single nucleotide deletions at the site of the adduct. researchgate.net These mutations can occur in critical growth-control genes (proto-oncogenes and tumor suppressor genes), providing a selective growth advantage to the affected cells.
Genomic Instability: The induction of chromosomal aberrations contributes to large-scale genomic instability. nih.gov This instability can lead to the loss of heterozygosity, gene amplification, and other rearrangements that further drive the carcinogenic process.
Cellular Proliferation: While the genotoxic effects are considered necessary for tumor formation, they may not be sufficient on their own. Toxic effects of 1-AAF also lead to cell death (apoptosis) and compensatory cell proliferation. nih.gov This increased proliferation can expand the population of initiated (mutated) cells, increasing the probability of further genetic alterations and progression towards a malignant phenotype.
Together, the formation of DNA adducts, the resulting mutations from error-prone DNA bypass, and the induction of chromosomal instability form a direct mechanistic pathway from 1-AAF exposure to the neoplastic transformation of cells. nih.gov
Dna Repair Pathways in Response to 1 Acetylaminofluorene Adducts
Nucleotide Excision Repair (NER) System
Nucleotide Excision Repair is a versatile DNA repair mechanism that recognizes and removes a wide variety of bulky, helix-distorting DNA lesions, including those formed by AAF. wikipedia.org The process involves the recognition of the damage, excision of a short single-stranded DNA segment containing the lesion, synthesis of a new DNA strand using the undamaged strand as a template, and finally, ligation to restore the DNA duplex. wikipedia.org
The remarkable ability of the NER pathway to act on a diverse range of chemical adducts stems from its recognition of structural distortions in the DNA helix rather than specific chemical moieties.
A key feature of NER substrates is their tendency to be bulky and to thermodynamically destabilize the DNA double helix. researchgate.netresearchgate.net AAF adducts, particularly the N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) adduct, cause significant distortion and destabilization of the DNA structure. researchgate.net This disruption is a critical signal for the NER machinery. Research has established a correlation between the degree of thermodynamic destabilization induced by a lesion and the efficiency of its recognition and repair by the NER system. researchgate.net The more a lesion perturbs the normal DNA conformation, the more efficiently it is targeted by NER. The base-displaced intercalated conformation of the dG-C8-AAF adduct, for instance, leads to extensive distortions that are correlated with higher NER susceptibility. researchgate.net
In human global genomic NER (GG-NER), the initial damage recognition is primarily carried out by the XPC-RAD23B protein complex. mdpi.com This complex scans the genome for structural anomalies in the DNA. mdpi.com The binding affinity of XPC-RAD23B to the damaged site is a crucial and often rate-limiting step in the NER process. researchgate.net Studies have shown that dG-C8-AAF is a well-characterized NER substrate that facilitates strong binding of the XPC-RAD23B complex. nih.gov The efficiency of this binding correlates with the extent of DNA duplex destabilization caused by the adduct. researchgate.net The XPC-RAD23B complex recognizes the distorted DNA structure, binds to it, and initiates the recruitment of subsequent NER factors to the site of damage. mdpi.comnih.gov
The conformation adopted by an AAF adduct within the DNA helix significantly influences the efficiency of its repair. AAF adducts can adopt several conformations, including a major groove binding ("B-type") conformation and a more disruptive, base-displaced stacked ("S-type") conformation. oup.com The S-type conformation, which causes greater distortion of the DNA helix, is generally recognized and repaired more efficiently by the NER system. researchgate.netoup.com The rate of incision by the NER machinery is dependent on both the specific adduct and the surrounding DNA sequence, which in turn affect the adduct's conformation. nih.gov
The NER system exhibits different efficiencies in the repair of the two major adducts formed by AAF metabolites: the acetylated N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) and the deacetylated N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF).
Research consistently shows that the dG-C8-AAF adduct is repaired more efficiently by the NER system than the dG-C8-AF adduct. researchgate.net This difference in repair efficiency is attributed to the greater helical distortion and thermodynamic destabilization induced by the bulkier, acetylated AAF adduct compared to the AF adduct. researchgate.netresearchgate.net The rate of incision for AAF-DNA adducts has been found to be faster than for AF adducts in the same sequence context. nih.gov
Below is a table summarizing the relative repair efficiencies and DNA destabilization caused by these two adducts.
| Adduct Type | Relative NER Efficiency | DNA Duplex Destabilization | Predominant Conformation & Distortion |
| dG-C8-AAF | Higher | More Significant | Tends to adopt base-displaced, intercalated conformations causing extensive distortion. researchgate.net |
| dG-C8-AF | Lower | Less Significant | Adopts less distorted conformations compared to dG-C8-AAF. researchgate.net |
Substrate Specificity and Adduct Recognition
Transcription-Coupled Nucleotide Excision Repair (TC-NER)
Transcription-Coupled Nucleotide Excision Repair (TC-NER) is a sub-pathway of NER that specifically targets DNA lesions on the template strand of actively transcribed genes. wikipedia.orgnih.gov This pathway is initiated when a transcribing RNA polymerase stalls at a DNA lesion. oncodeinstitute.nl Bulky adducts like those formed by AAF can act as strong blocks to transcription when located on the template strand, thereby triggering TC-NER. nih.gov
While GG-NER, initiated by XPC, surveys the entire genome for damage, TC-NER provides a rapid repair mechanism for lesions that immediately threaten the process of transcription. oup.com Interestingly, some studies suggest that certain "classical" NER substrates, such as dG-C8-AAF, may be repaired even when core components of the TC-NER pathway are disrupted, indicating a primary reliance on the global genomic repair pathway for these adducts. nih.gov However, the stalling of RNA polymerase at an AAF adduct on the template strand remains a critical signal that can initiate a repair response to ensure the fidelity of transcription. nih.gov
Potential Involvement of Other DNA Repair Pathways
While NER is the principal mechanism for removing AAF adducts, the cellular response to this type of DNA damage may also involve other repair pathways.
The DNA Mismatch Repair (MMR) system is primarily known for correcting errors made during DNA replication, such as base-base mismatches and small insertions or deletions. However, there is evidence to suggest that the MMR pathway can also recognize and respond to certain types of DNA damage, including adducts formed by chemical carcinogens. researchgate.net
The general theory posits that MMR proteins, such as the human MutS homologs (hMSH2, hMSH3, hMSH6), can recognize the structural distortion in the DNA helix caused by a bulky adduct. researchgate.net This recognition can trigger a "futile repair" cycle. In this scenario, the MMR system identifies the lesion on the template strand and attempts to repair the newly synthesized strand opposite it. Since the adduct itself is on the template strand, it cannot be removed by this process. This repeated and unsuccessful attempt at repair may act as a signal to initiate programmed cell death (apoptosis). researchgate.net This mechanism suggests a novel role for the MMR system in eliminating cells that have sustained significant DNA damage that cannot be readily repaired, thereby preventing the potential for mutations. researchgate.net
Formation and Significance of Protein Adducts
Covalent Modification of Proteins by Reactive 1-Acetylaminofluorene Metabolites
The covalent binding of this compound metabolites to proteins is a critical aspect of its mechanism of action. The parent compound, AAF, is metabolically converted into more reactive species, primarily N-hydroxy-2-acetylaminofluorene (N-OH-AAF). nih.gov This metabolite can be further activated, notably through sulfation by sulfotransferase enzymes, to form a highly reactive sulfuric acid ester, 2-acetylaminofluorene-N-sulfate. nih.govnih.gov This electrophilic ester is considered a key ultimate reactive metabolite. nih.gov
These reactive intermediates are electrophiles that readily attack nucleophilic sites on cellular macromolecules. taylorandfrancis.com In proteins, nucleophilic amino acid residues such as methionine and cysteine are primary targets for adduction. nih.gov Studies have demonstrated that metabolites like N-OH-AAF bind covalently to hepatic nuclear proteins both in vivo and in vitro. nih.gov The extent of binding of N-OH-AAF to nuclear DNA and protein is significantly greater than that of the parent compound AAF. nih.gov This covalent modification of proteins disrupts their normal function and is a key event in the toxicity initiated by AAF. nih.govnih.gov
Specific Protein Adducts
Research has identified specific amino acid residues and proteins that are targeted by the reactive metabolites of AAF.
The sulfur-containing amino acid methionine is a significant nucleophilic target for AAF metabolites. Following administration of N-OH-AAF to rats, protein-bound adducts are formed through the reaction with methionine residues. nih.gov These adducts have been identified as 1- and 3-(methion-S-yl)-2-acetylaminofluorene. nih.gov The formation of these methylthio derivatives serves as a marker for the in vivo reactivity of AAF's electrophilic metabolites. nih.govnih.gov The reaction is believed to proceed through the electrophilic attack of the reactive AAF ester on the sulfur atom of methionine. nih.gov Studies have shown that increasing the availability of sulfate (B86663) ions in vivo can enhance the formation of these methionine adducts, providing further evidence for the role of the sulfated metabolite in protein binding. nih.gov
Aryl sulfotransferase IV (AST IV) is one of the enzymes responsible for the metabolic activation of N-OH-AAF into its highly reactive sulfuric acid ester. nih.govnih.gov Paradoxically, this same enzyme becomes a target for the reactive product it generates. In a process that can be described as reaction product inactivation, the N-OH-AAF sulfuric acid ester covalently binds to the AST IV enzyme. nih.gov Analysis of the adducted enzyme has revealed that cysteine and methionine residues are the primary sites of covalent modification. nih.gov This adduction is dependent on the presence of the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS), which is required for the initial sulfation of N-OH-AAF. nih.govnih.gov
Functional Consequences of Protein Adduction
The covalent binding of AAF metabolites to proteins can severely impair their biological function.
A direct functional consequence of the adduction of AAF metabolites to enzymes is the loss of their catalytic activity. The covalent binding of the reactive N-OH-AAF sulfuric acid ester to Aryl Sulfotransferase IV leads to a rapid, time-dependent, and irreversible inactivation of the enzyme. nih.govnih.gov This inactivation cannot be reversed by methods such as dialysis or gel filtration, confirming the stable, covalent nature of the bond. nih.gov
There is a direct correlation between the formation of cysteine-AAF adducts on AST IV and the loss of its sulfotransferase activity. nih.gov This inactivation can be prevented by the presence of excess competing nucleophiles, such as methionine, which effectively scavenge the reactive electrophile before it can bind to the enzyme. nih.govnih.gov This mechanism, where an enzyme is inactivated by the reactive product it generates, is a significant finding and may explain the observed in vivo decrease in hepatic aryl sulfotransferase activity following administration of AAF or N-OH-AAF. nih.gov
Table of Research Findings on this compound Protein Adducts
| Aspect | Key Finding | Affected Molecules | Significance | Reference(s) |
|---|---|---|---|---|
| Metabolic Activation | N-OH-AAF is bioactivated by sulfotransferase to a highly reactive sulfuric acid ester. | This compound (AAF), N-hydroxy-2-acetylaminofluorene (N-OH-AAF), Aryl Sulfotransferase IV | The formation of a potent electrophile is the necessary first step for protein adduction. | nih.govnih.govnih.gov |
| Target Residues | Methionine and cysteine residues in proteins are primary nucleophilic targets. | Methionine, Cysteine | Identifies specific amino acid targets for covalent modification. | nih.gov |
| Specific Adducts | Formation of 1- and 3-(methion-S-yl)-2-acetylaminofluorene in liver proteins. | Methionine, N-OH-AAF | Serves as a biomarker for in vivo exposure and metabolic activation. | nih.gov |
| Enzyme Adduction | The reactive N-OH-AAF sulfuric acid ester covalently binds to Aryl Sulfotransferase IV. | Aryl Sulfotransferase IV, Cysteine, Methionine | Demonstrates that the activating enzyme is also a target of the reactive metabolite. | nih.gov |
| Functional Outcome | Covalent binding leads to irreversible inactivation of Aryl Sulfotransferase IV. | Aryl Sulfotransferase IV | Loss of enzyme function, potentially explaining the in vivo decline in sulfotransferase activity. | nih.govnih.gov |
In Vitro and in Vivo Experimental Models in 1 Acetylaminofluorene Research
Cellular and Subcellular Systems
Cellular and subcellular systems offer controlled environments to investigate specific molecular events initiated by 1-AAF and its metabolites.
Hepatic microsomal preparations are subcellular fractions containing enzymes essential for the metabolism of foreign compounds, including the cytochrome P-450 system. These in vitro systems are crucial for studying the metabolic activation of 1-AAF. Research has shown that rat liver microsomes metabolize 1-AAF, leading to the formation of various hydroxylated products. One key metabolic step is N-hydroxylation, which produces the proximate carcinogen N-hydroxy-2-acetylaminofluorene (N-OH-2-AAF). Studies have demonstrated that 1-AAF can induce the levels of cytochrome P-450 in rat liver microsomes, suggesting that the compound can enhance its own metabolism. This process, known as substrate induction, points to a form of cytochrome P-450 that is particularly effective in metabolizing 1-AAF itself.
Bacterial reverse mutation assays, famously known as the Ames test, are widely used to assess the mutagenic potential of chemical compounds. Salmonella typhimurium strains, particularly TA1538, have been instrumental in demonstrating the mutagenic properties of 1-AAF metabolites. For these assays, 1-AAF requires metabolic activation, typically by a rat liver homogenate (S9 fraction), to become mutagenic. Studies have shown that N-hydroxy-2-aminofluorene, a deacetylated metabolite, is a potent mutagen in S. typhimurium. Research indicates a direct correlation between the formation of the N-(deoxyguanosin-8-yl)-2-aminofluorene DNA adduct and the mutagenic activity in this bacterial system. unito.it
In Escherichia coli, the ultimate metabolite N-acetoxy-N-acetyl-2-aminofluorene has been shown to induce a spectrum of mutations in the lacI gene. nih.gov The types of mutations observed include base substitutions, single- and double-base frameshifts, deletions, and duplications. nih.gov Comparative mutagenesis studies in E. coli have also revealed that different DNA adducts of 1-AAF, such as dG-AAF and dG-AF, induce different types of mutations, with dG-AAF primarily causing one- and two-base deletions. nih.gov
Mammalian cell lines provide a more complex system than bacteria for studying the effects of 1-AAF, including metabolism, DNA repair, and mutagenesis in a eukaryotic context. COS-1 cells, a monkey kidney cell line, have been utilized to express specific human cytochrome P-450 enzymes, such as P450IA1 and P450IA2. semanticscholar.org These engineered cells have demonstrated the capacity to N-hydroxylate 1-AAF, confirming the role of these specific enzymes in its activation. semanticscholar.orgepa.gov
Chinese hamster ovary (CHO) cells have also been extensively used to investigate the mechanisms of mutation by 1-AAF and its derivatives. nih.govnih.gov Studies in CHO cells have shown that the number of mutations induced varies significantly between 1-AAF and its metabolites, with N-acetoxy-2-AAF being highly mutagenic. nih.gov These cells have limited capacity to activate 1-AAF on their own, often requiring an external metabolic activation system (S9). Research using CHO cells has helped to elucidate the pathways of metabolic activation, showing that the initial step is N-oxidation to N-hydroxy-2-AAF, and that limited O-acetylase activity in these cells contributes to their lower sensitivity to mutation induction by this compound. nih.gov
| Compound | Mutations per 106 cells per nmol/ml |
|---|---|
| N-acetoxy-2-AAF | 310 |
| N-hydroxy-2-AF | 3 |
| N-hydroxy-2-AAF | 0.7 |
| 1-AAF (with S9) | 0.1 |
| 2-AF (with S9) | 0.09 |
Yeast, particularly Saccharomyces cerevisiae, serves as a valuable eukaryotic model to study the mechanisms of DNA repair and damage tolerance, such as translesion synthesis (TLS). When replicative DNA polymerases are blocked by DNA lesions, specialized TLS polymerases can bypass the damage. Genetic studies in yeast have shown that DNA polymerase ζ (Pol ζ) is required for 1-AAF-induced mutagenesis. In vitro biochemical analyses have demonstrated that purified yeast Pol ζ can perform limited, error-prone translesion synthesis opposite a 1-AAF-adducted guanine (B1146940). It predominantly incorporates a guanine opposite the lesion. However, the lesion significantly inhibits subsequent DNA extension, suggesting a dual-function model where other polymerases may be needed for efficient bypass.
Three-dimensional (3D) reconstructed human tissue models represent a significant advancement over traditional 2D cell cultures, offering a more physiologically relevant system for toxicological studies. Recent research has utilized 3D reconstructed human skin tissues to investigate the genotoxic effects of 1-AAF and its metabolites. nih.govsemanticscholar.orgnih.gov When these skin models were topically treated with 1-AAF, DNA adduct formation was minimal after a short exposure but increased more than tenfold after multiple exposures, suggesting that the metabolic enzymes are induced over time. nih.gov In contrast, its more reactive metabolites, N-OH-2-AAF and N-hydroxy-2-aminofluorene (N-OH-2-AF), produced significantly higher levels of DNA adducts even after a single, short exposure. semanticscholar.orgnih.gov These studies demonstrate that 3D skin models are metabolically competent and can be used to detect the DNA-damaging potential of compounds like 1-AAF that require metabolic activation. nih.govnih.gov
Animal Models
Animal models are indispensable for studying the systemic effects and carcinogenic potential of chemicals in a whole-organism context. 1-Acetylaminofluorene has been shown to be a versatile carcinogen, inducing tumors in a wide range of species and at multiple tissue sites. nih.gov
Oral administration of 1-AAF in the diet has been shown to cause liver and urinary bladder cancer in female mice. nih.gov In rats of both sexes, dietary 1-AAF leads to hepatocellular carcinoma and urinary bladder cancer. nih.gov Additionally, liver cancer, mammary gland adenocarcinoma, and tumors of the Zymbal gland have been observed in rats. nih.gov The Wistar rat strain, for instance, has been used to establish an HCC model through the chronic administration of diethylnitrosamine and 1-AAF. nih.gov
Other species have also been used to demonstrate the carcinogenicity of 1-AAF. Male dogs developed liver tumors following dietary administration. nih.gov Studies in fish also showed the induction of liver tumors. nih.gov In hamsters, intratracheal instillation resulted in urinary bladder cancer, while intraperitoneal injection followed by dietary administration caused both urinary bladder and liver cancer. nih.gov These animal models have been fundamental in classifying 1-AAF as a carcinogen and in studying the multi-stage process of chemical carcinogenesis. nih.gov
| Animal Model | Primary Tumor Sites |
|---|---|
| Mouse (Female) | Liver (Hepatocellular carcinoma), Urinary bladder (Transitional-cell carcinoma), Mammary gland (Adenocarcinoma) |
| Rat (Male & Female) | Liver (Hepatocellular carcinoma, Cholangiocarcinoma), Urinary bladder (Transitional-cell carcinoma), Skin, Mammary gland (females), Zymbal gland (males) |
| Dog (Male) | Liver |
| Hamster | Urinary bladder (Transitional-cell carcinoma), Liver (Cholangiocarcinoma) |
| Fish | Liver (Hepatocellular tumors, Cholangiocarcinoma) |
Species-Specific Metabolic and Carcinogenic Responses
The carcinogenic effects of 1-AAF exhibit significant variation across different animal species, a phenomenon primarily attributed to differences in its metabolic activation and detoxification. nih.gov The susceptibility to 1-AAF-induced cancer is closely linked to the balance between two competing metabolic pathways: N-hydroxylation, which is a key activation step, and C-hydroxylation (ring-hydroxylation), which is a major detoxification pathway. nih.govaacrjournals.org
The metabolic activation of 1-AAF to its proximate carcinogen, N-hydroxy-2-acetylaminofluorene (N-OH-AAF), is a critical event. nih.gov This metabolite can be further converted to highly reactive electrophiles that bind to DNA, initiating carcinogenesis. nih.govscilit.com Species that are efficient at N-hydroxylation are generally more susceptible to 1-AAF's carcinogenic effects. Conversely, species that predominantly metabolize 1-AAF through C-hydroxylation (e.g., at the 7- and 9-positions) or have rapid conjugation and excretion systems tend to be more resistant. nih.gov
Rat: The rat is highly susceptible to the hepatocarcinogenic effects of 1-AAF. Studies using rat hepatocytes show a high ratio of metabolic activation (leading to covalently bound metabolites) versus detoxification (formation of C-hydroxylated and water-soluble metabolites). This metabolic profile correlates well with its high susceptibility to liver cancer. nih.govaacrjournals.org
Hamster: Hamster hepatocytes demonstrate the highest rate of formation of ether-extractable metabolites, including N-OH-AAF, and the highest level of covalent binding to macromolecules among rodents studied. nih.govaacrjournals.org This high metabolic activation capacity corresponds to its susceptibility to tumor formation.
Mouse: The mouse is also susceptible to 1-AAF carcinogenesis, but the balance of metabolism is shifted more towards detoxification compared to the rat. nih.gov
Guinea Pig: The guinea pig is notably resistant to 1-AAF-induced cancer. nih.gov This resistance is due to a very low capacity for the initial N-hydroxylation activation step. nih.gov While guinea pig liver homogenates can activate 1-AAF to a mutagen in in vitro assays, the in vivo resistance to carcinogenesis highlights the critical role of specific metabolic pathways in determining the ultimate toxicological outcome. nih.govnih.gov When the pre-activated metabolite, N-OH-AAF, is administered directly, it is carcinogenic even in species that are normally resistant to the parent compound. nih.gov
Rabbit: Studies in rabbits have shown that while N-OH-AAF is more toxic and more carcinogenic at the site of injection, it is not more active than the parent 1-AAF as a systemic carcinogen, inducing tumors primarily in the urinary tract. aacrjournals.org
This species-dependent variation underscores the principle that the carcinogenic potential of 1-AAF is not an intrinsic property of the molecule alone but is heavily dependent on the metabolic machinery of the host organism. nih.govaacrjournals.org
Table 2: Comparison of Metabolic and Carcinogenic Responses to this compound Across Species
| Species | Key Metabolic Feature(s) | Carcinogenic Susceptibility | Primary Target Organs | Reference |
|---|---|---|---|---|
| Rat | High ratio of activation to detoxification | High | Liver | nih.govaacrjournals.org |
| Mouse | Balanced activation and detoxification | Moderate to High | Liver, Urinary Bladder | nih.govnih.gov |
| Hamster | High rate of N-hydroxylation and covalent binding | High | Liver, Bladder | nih.govnih.govaacrjournals.org |
| Guinea Pig | Very low N-hydroxylation capacity | Resistant (to 1-AAF) | N/A (for 1-AAF) | nih.govnih.gov |
| Rabbit | Metabolizes to urinary tract carcinogens | Susceptible | Urinary Tract | aacrjournals.org |
Advanced Methodologies and Techniques in 1 Acetylaminofluorene Research
Spectroscopic Techniques
Spectroscopic methods are pivotal in elucidating the conformational and structural consequences of DNA modification by AAF. These techniques provide insights at the molecular level into how the covalent binding of AAF disrupts the normal architecture of DNA.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the three-dimensional structure of molecules in solution. In AAF research, NMR has been instrumental in defining the conformational heterogeneity of AAF-DNA adducts.
Studies utilizing ¹³C-NMR and ³¹P-NMR have revealed significant conformational changes in dinucleoside monophosphates and deoxydinucleotides upon the formation of AAF adducts at the C8 position of guanine (B1146940). nih.govnih.gov Analysis of ¹³C chemical shifts provides clear evidence of base stacking interactions between the fluorene (B118485) ring of AAF and adjacent DNA bases. nih.gov A notable observation is the significant upfield shift of the furanose C2' resonance of the guanosine (B1672433) linked to AAF, which indicates a shift in the glycosidic bond conformation from the typical anti to a syn conformation. nih.gov This alteration is a major distortion of the DNA structure. Furthermore, ³¹P-NMR studies have demonstrated that these conformational changes are correlated with alterations in the phosphate (B84403) backbone of the DNA, indicating a broader structural perturbation beyond the immediate site of adduction. nih.gov The temperature-dependent changes in the linewidth of certain fluorene and furanose resonances suggest a dynamic equilibrium, with the adduct interconverting between various conformers. nih.gov More advanced NMR techniques, such as ¹⁹F NMR on fluorine-substituted AAF analogues, have further refined this picture, providing evidence for at least three distinct conformers in duplex DNA: a major groove-bound form (B-type), a base-displaced stacked form (S-type), and a minor groove-wedged form (W-type). nih.gov
Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is highly sensitive to the helical structure of DNA. The formation of AAF adducts induces characteristic changes in the CD spectrum of DNA, providing valuable information on structural perturbations.
The CD spectrum of unmodified, right-handed B-form DNA typically shows a positive band around 275 nm and a negative band around 245 nm. nih.gov The covalent attachment of AAF to guanine residues can dramatically alter this signature. The nature of the spectral change is dependent on the specific location of the adduct within the DNA sequence. For example, in the NarI recognition sequence (GGCGCC), a hotspot for AAF-induced mutations, the position of the AAF adduct dictates the resulting DNA conformation. nih.gov Modification at the third guanine (G3) of this sequence induces a significant change in the CD signal, which is suggestive of a localized transition to a left-handed Z-DNA-like structure. nih.gov In contrast, modification at the first or second guanine does not cause such major structural changes. nih.gov
Further studies have correlated specific CD spectral features with the conformational states identified by NMR. A major negative dip in the 280–320 nm region is thought to arise from the interaction between the AAF chromophore and the DNA bases. nih.gov This induced circular dichroism (ICD) is a sensitive marker for adduct conformation; a negative ICD in this region is associated with a B-type conformation, while a positive ICD can indicate an S- or W-type conformation. nih.gov
Molecular Biology and Biochemical Assays
Complementing spectroscopic techniques, a variety of molecular biology and biochemical assays have been developed for the sensitive detection and quantification of AAF-DNA adducts. These methods are crucial for molecular epidemiology studies and for understanding the processes of DNA damage and repair.
Immunochemical methods, which utilize antibodies that specifically recognize AAF-DNA adducts, offer high sensitivity and specificity. These assays can be used to measure adduct levels in DNA from tissues and cells exposed to AAF.
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In the context of AAF research, competitive ELISA is commonly employed. This method involves the use of monoclonal antibodies that are highly specific for AAF-DNA adducts.
In a typical assay, DNA samples are immobilized on a microtiter plate. A specific monoclonal antibody, such as AAF-1, which recognizes N-acetoxy-2-acetylaminofluorene (NA-AAF)-derived DNA adducts, is then added. nih.gov The amount of antibody that binds to the sample DNA is inversely proportional to the amount of AAF adducts present. This is quantified using a secondary antibody conjugated to an enzyme, which catalyzes a colorimetric or fluorometric reaction. The assay is sensitive enough to detect concentration-dependent increases in AAF adducts in cells treated with physiological concentrations of the carcinogen. nih.gov ELISA has been successfully used to demonstrate differences in DNA repair capacity, for instance, by showing that normal human cells can efficiently remove AAF adducts while cells from patients with xeroderma pigmentosum (XP-A), a DNA repair-deficient syndrome, cannot. nih.gov
Immunofluorescence (IF) is a technique used to visualize the location of a specific protein or antigen in cells or tissue sections by binding a specific antibody chemically conjugated with a fluorescent dye. This method has been adapted to visualize the distribution of AAF-DNA adducts within individual cells and tissues.
Using antisera specific for the major deacetylated AAF adduct, N-(deoxyguanosin-8-yl)-aminofluorene (dG-8-AF), researchers have been able to map the distribution of these adducts in liver sections from rats fed AAF. nih.gov These studies revealed a distinctly non-uniform pattern of adduct formation. A strong nuclear fluorescent signal was observed predominantly in the periportal areas of the liver lobule, with very weak staining in the centrilobular regions. nih.gov This localization is significant as it points to regional differences in metabolic activation or DNA repair within the liver. The specificity of the staining is confirmed by its absence in control animals and its elimination by pre-incubation with DNase. nih.gov Furthermore, IF has been used to show that as pre-neoplastic, phenotypically altered foci positive for gamma-glutamyltranspeptidase (GGT) develop, they exhibit a lack of nuclear immunofluorescence, indicating that these lesions have lost the ability to form or retain these specific DNA adducts. nih.gov The technique allows for the clear visualization of NA-AAF-induced DNA adducts within the nuclei of individual cells. nih.gov
DNA Adduct Detection and Quantification
32P-Postlabeling Method
The ³²P-postlabeling method is an ultrasensitive technique for the detection and quantification of DNA adducts, including those formed by 1-acetylaminofluorene (AAF). This method offers a significant advantage in sensitivity, capable of detecting as few as one adduct in 10⁹–10¹⁰ normal nucleotides from a small DNA sample (10 µg or less). nih.gov The procedure circumvents the need for radioactive carcinogens, which are required in traditional pre-labeling assays. researchgate.net
The core principle of the ³²P-postlabeling assay involves four main steps: nih.gov
Enzymatic Digestion: DNA is enzymatically digested into deoxyribonucleoside 3'-monophosphates.
Adduct Enrichment: The bulky aromatic adducts are enriched from the normal nucleotides. Aromatic adduct nucleotides are often retained at the origin in aqueous electrolyte solutions but can be mobilized using solvents containing 7–8.5 M urea, which allows for the removal of normal nucleotides. nih.gov
Radiolabeling: The adducts are then radiolabeled by the enzymatic transfer of ³²P-orthophosphate from [γ-³²P]ATP, catalyzed by T4 polynucleotide kinase.
Chromatographic Separation and Detection: The ³²P-labeled adducts are separated using techniques like thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose and detected by autoradiography. nih.gov
Studies utilizing this method on AAF-treated systems have successfully identified and quantified several key DNA adducts. Both pre-labeling and ³²P-postlabeling methods have shown that the reaction of N-acetoxy-2-acetylaminofluorene (N-OAc-AAF) with calf thymus DNA predominantly forms N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF), along with smaller amounts of N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) and N-(deoxyguanosin-N²-yl)-2-acetylaminofluorene (dG-N²-AAF). researchgate.net
In cellular systems, such as Chinese hamster ovary (CHO) cells treated with N-OAc-AAF, the major adduct detected by the ³²P-postlabeling method is dG-C8-AF, accounting for approximately 80-90% of the total adducts, with dG-C8-AAF making up the remainder. researchgate.netspringernature.com A similar distribution is observed when CHO cells are treated with 2-AAF in the presence of a rat liver homogenate for metabolic activation. researchgate.net In the context of mutagenesis studies with Salmonella typhimurium strain TA1538, dG-C8-AF was identified as the sole adduct. researchgate.net Quantitative analysis has demonstrated a linear and reproducible relationship between the levels of dG-C8-AF adducts and the frequency of AAF-induced mutations in both bacterial and mammalian cell systems. researchgate.net
| Adduct Type | System | Detection Method | Relative Abundance |
| dG-C8-AAF | N-OAc-AAF + Calf Thymus DNA | ³²P-Postlabeling / Pre-labeling | Predominant |
| dG-C8-AF | N-OAc-AAF + Calf Thymus DNA | ³²P-Postlabeling / Pre-labeling | Minor |
| dG-N²-AAF | N-OAc-AAF + Calf Thymus DNA | ³²P-Postlabeling / Pre-labeling | Minor |
| dG-C8-AF | N-OAc-AAF + CHO Cells | ³²P-Postlabeling | ~80-90% |
| dG-C8-AAF | N-OAc-AAF + CHO Cells | ³²P-Postlabeling | ~10-20% |
| dG-C8-AF | 2-AAF + Rat Liver Homogenate + CHO Cells | ³²P-Postlabeling | ~90% |
| dG-C8-AAF | 2-AAF + Rat Liver Homogenate + CHO Cells | ³²P-Postlabeling | ~10% |
| dG-C8-AF | 2-AAF + Rat Liver Homogenate + S. typhimurium TA1538 | ³²P-Postlabeling | Sole Adduct Detected |
Mutagenesis Assays (e.g., Ames Test mechanisms related to fluorene derivatives)
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. thermofisher.comdntb.gov.ua The test utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they carry mutations in the histidine (his) operon and are unable to synthesize this essential amino acid. thermofisher.com These strains cannot grow on a histidine-deficient medium. thermofisher.com
The fundamental mechanism of the Ames test involves exposing these tester strains to a chemical and observing if the chemical can cause a reverse mutation (reversion) that restores the functional activity of the his operon. thermofisher.com If the chemical is a mutagen, it will induce mutations that revert the original mutation, allowing the bacteria to synthesize their own histidine and form colonies on a histidine-poor agar (B569324) plate. thermofisher.com The number of revertant colonies is proportional to the mutagenic potency of the substance. nih.gov
For compounds like this compound, which are not mutagenic themselves but require metabolic activation to become so, the assay is modified to include a preparation of liver enzymes, typically the S9 fraction from rats. nih.gov This component simulates mammalian metabolism and converts the pro-mutagen into its active, DNA-damaging form. nih.gov
Fluorene derivatives, particularly activated metabolites of AAF, are potent frameshift mutagens. jcu.edu.au The tester strains used for detecting such mutagens, like TA1538 and TA98, contain specific frameshift mutations in their his genes. nih.govresearchgate.net These mutations often occur in regions with repetitive sequences, which are susceptible to the addition or deletion of base pairs. The bulky AAF adducts, when formed in DNA, can cause distortions that lead to slippage of DNA polymerase during replication, resulting in the insertion or deletion of nucleotides and thus reverting the original frameshift mutation. Studies have shown a strong mutagenic response for AAF and N-hydroxy-AAF in S. typhimurium strain TA1538 when activated by liver preparations. nih.gov Various fluorene derivatives, including 2-nitrosofluorene (B1207293) and N-hydroxy-2-aminofluorene, have demonstrated high mutagenic potency in these bacterial test systems. nih.gov
DNA Repair Efficiency Assays (e.g., Host Cell Reactivation)
Host Cell Reactivation (HCR) is a transfection-based assay designed to measure the DNA repair capacity of intact cells. nih.gov This technique assesses the ability of a cell to repair damage present on exogenous DNA, typically a plasmid carrying a reporter gene. nih.gov The assay provides a functional measure of the cell's DNA repair pathways, particularly transcription-coupled repair (TCR), a sub-pathway of nucleotide excision repair (NER) that prioritizes the removal of lesions from actively transcribed genes.
The HCR assay procedure involves the following steps:
A plasmid containing a reporter gene (e.g., luciferase or chloramphenicol (B1208) acetyltransferase) is damaged in vitro by a DNA-damaging agent, such as UV radiation or a chemical mutagen like an activated derivative of this compound. nih.gov This damage inactivates the expression of the reporter gene.
The damaged plasmid is then transfected into host cells. nih.gov
The cell's DNA repair machinery recognizes and attempts to repair the lesions on the plasmid DNA.
If the cell successfully repairs the damage, the reporter gene is "reactivated," and the gene product is expressed. nih.gov
The DNA repair capacity of the cells is quantified by measuring the activity of the reporter enzyme, which is proportional to the amount of repaired plasmid.
This assay can be adapted to study the repair of specific types of DNA damage, including the bulky adducts formed by this compound. By treating the reporter plasmid with an AAF metabolite like N-acetoxy-AAF, the HCR assay can specifically measure the cell's ability to perform NER on these lesions. This provides valuable insights into how different cell types handle AAF-induced DNA damage and can help identify deficiencies in DNA repair pathways.
Site-Specific DNA Adduct Construction for Mutagenesis Studies
To understand the precise mutagenic consequences of a single DNA lesion, researchers have developed methods to construct DNA molecules containing a single adduct at a specific, predetermined site. This approach overcomes the limitations of studies using randomly modified DNA, where the observed mutations are an average of events at many different locations.
In the context of this compound research, this technique has been instrumental in elucidating how the position of an AAF adduct influences mutation specificity. The process typically involves synthesizing a short single-stranded oligonucleotide and reacting it with an activated AAF derivative, such as N-acetoxy-N-2-acetylaminofluorene, to create a single adduct, most commonly the N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) lesion.
This modified oligonucleotide is then incorporated into a larger DNA molecule, often a plasmid vector, using a gapped-duplex approach. The resulting plasmid contains a single AAF adduct at a known location within a target gene (e.g., a reporter gene or a drug-resistance gene). These site-specifically modified plasmids can then be introduced into bacterial or mammalian cells to study the mutagenic outcome of the replication of that single lesion.
For example, this methodology was used to investigate the high frequency of -2 frameshift mutations induced by AAF at the NarI restriction site (GGCGCC). By placing a single AAF adduct at each of the three guanine positions (G₁, G₂, and G₃) within the sequence, researchers found that only the adduct at the G₃ position was highly effective at inducing the characteristic -2 frameshift mutation. jcu.edu.au This demonstrated a strong position effect on the mutagenic processing of the AAF adduct within a mutational hotspot. jcu.edu.au
| Study Focus | DNA Sequence | Adduct Position | Key Finding |
| Frameshift Mutagenesis | NarI site (G₁G₂CG₃CC) | G₁ | Low induction of -2 frameshift |
| Frameshift Mutagenesis | NarI site (G₁G₂CG₃CC) | G₂ | Low induction of -2 frameshift |
| Frameshift Mutagenesis | NarI site (G₁G₂CG₃CC) | G₃ | High induction of -2 frameshift |
| Mutational Specificity | d(CCTTCGCTAC) | Single dG | Increased mutation frequency 8-fold in COS cells and E. coli; >80% were targeted G·C→C·G or G·C→T·A transversions or single nucleotide deletions. |
Computational Approaches
Molecular Mechanics and Dynamics Simulations of DNA Adducts
Computational methods, particularly molecular mechanics and molecular dynamics (MD) simulations, provide powerful tools to investigate the structural and dynamic consequences of DNA modification by this compound at an atomic level. These simulations can model the conformation of DNA adducts and predict how they alter the local and global structure of the DNA helix, offering insights that complement experimental data.
Molecular Mechanics is used to perform extensive searches for low-energy conformations of AAF-modified DNA. By systematically exploring the rotational freedom around key chemical bonds, these searches can identify the most stable arrangements of the adduct relative to the DNA helix. Studies have investigated both the major adduct, where AAF is bonded to the C8 position of guanine (dG-C8-AAF), and the minor, more persistent adduct, where AAF is bonded to the N² position of guanine (dG-N²-AAF).
Molecular Dynamics (MD) simulations build upon these static structures by simulating the movement of atoms over time, providing a dynamic view of the AAF-adducted DNA in a solvated environment. These simulations reveal how the adduct affects the flexibility, groove dimensions, and base pairing of the DNA.
Simulations of the major dG-C8-AAF adduct have explored different conformational models, including the "base displacement" or "insertion-denaturation" model, where the modified guanine is displaced from the helix and the fluorene ring intercalates into the DNA stack, and the "outside binding" Z-DNA model. Thermodynamic and MD studies on slipped mutagenic intermediates (SMIs), which are proposed to be involved in frameshift mutations, suggest that the conformational and thermodynamic stability of these structures are critical determinants for inducing deletion mutations. The stability of these intermediates is influenced by factors such as base stacking perturbations, DNA bending, and solvation effects.
Density Functional Theory (DFT) Calculations for Conformational Analysis
Density Functional Theory (DFT) has emerged as a crucial computational methodology for investigating the conformational landscape of this compound (AAF). DFT calculations provide a quantum mechanical approach to determine the electronic structure of molecules, enabling accurate predictions of molecular geometries, energies, and the barriers to rotation that separate different conformers. This method has proven particularly valuable for AAF, serving as a reliable benchmark to assess the accuracy of other computational techniques.
Comparative Analysis and Benchmarking
Research comparing various computational methods has highlighted the superior accuracy of DFT for modeling AAF. core.ac.uk A significant challenge in directly comparing theoretical calculations with experimental data is that hydrogen bonding between AAF molecules in the crystal phase can influence the observed conformation. core.ac.uk Therefore, gas-phase theoretical calculations, such as those provided by DFT and Hartree-Fock (HF) methods, are used as essential benchmarks. core.ac.uk
Studies have shown that lower-level computational methods can produce qualitatively incorrect results. Molecular mechanics force fields like SYBYL and semiempirical quantum mechanics methods like MNDO and PM3 predict nonplanar geometries for AAF. core.ac.uk In contrast, DFT calculations using the nonlocal Becke–Perdew (BP) functional and HF calculations consistently predict planar structures for the stable conformers of the molecule. core.ac.uk The semiempirical method AM1 and the molecular mechanics force field MMFF94 align more closely with the DFT and HF results, predicting planar structures and a qualitatively similar energy landscape. core.ac.uk The inaccuracies of MNDO, PM3, and SYBYL are attributed to potential deficiencies in their parameterization for compounds where an amide group is directly attached to an aromatic ring system. core.ac.uk
The following table summarizes the geometric predictions of various computational methods for this compound.
| Computational Method | Method Type | Predicted Geometry for AAF |
|---|---|---|
| Density Functional Theory (DFT) | Quantum Mechanics | Planar |
| Hartree–Fock (HF) | Quantum Mechanics | Planar |
| AM1 | Semi-empirical | Planar |
| MMFF94 | Molecular Mechanics | Planar |
| SYBYL | Molecular Mechanics | Non-planar |
| MNDO | Semi-empirical | Non-planar |
| PM3 | Semi-empirical | Non-planar |
Dihedral Energy Landscapes and Rotational Barriers
A key aspect of conformational analysis is the calculation of the dihedral energy landscape, which maps the molecule's potential energy as a function of the rotation around specific bonds. For AAF, the critical rotations are around the C-N bond linking the fluorene ring to the nitrogen atom and the N-C bond of the acetyl group. These rotations determine the spatial relationship between the planar fluorene moiety and the acetyl group.
Systematic conformational searches and the generation of dihedral energy landscapes for AAF have been performed using DFT. core.ac.uk These calculations identify the low-energy, stable conformers (local minima on the potential energy surface) and the high-energy transition states that represent the barriers to rotation between them. While benchmark studies confirm that these energy landscapes have been calculated, specific quantitative data for the rotational energy barriers, such as the energy difference in kcal/mol between the ground state and transition state conformers, are not detailed in the cited literature. core.ac.uk The primary finding remains that the most stable conformations are predicted to be planar. core.ac.uk
Molecular Epidemiology and Beyond Methodological Applications
Use of 1-Acetylaminofluorene-Labelled Probes in Ribotyping
Ribotyping is a widely used molecular typing method that differentiates bacteria based on polymorphisms in the genes encoding ribosomal RNA (rRNA). nih.gov The process involves digesting the bacterial chromosome with restriction enzymes, separating the resulting DNA fragments by gel electrophoresis, and transferring them to a membrane (a process known as Southern blotting). cmbr-journal.com A labeled probe, consisting of rRNA or a DNA sequence complementary to the rRNA genes, is then used to visualize the specific fragments containing these genes. nih.govcmbr-journal.com
This compound (AAF) has been effectively used as a non-radioactive label for this purpose. In this system, AAF is chemically attached to rRNA molecules, typically a combination of 16S and 23S rRNA isolated from a source organism like Escherichia coli. nih.gov This AAF-modified rRNA then serves as a stable and safe probe. nih.govnih.gov When the probe hybridizes to the target DNA fragments on the membrane, it is detected using antibodies that specifically recognize the AAF-hapten. This antibody is conjugated to an enzyme, which, upon addition of a substrate, generates a detectable signal (e.g., colorimetric or chemiluminescent), revealing the banding pattern. seracare.comjenabioscience.com
The use of AAF-labelled probes offers several advantages over traditional radioactive methods, including enhanced stability, safety, and a long shelf-life. nih.gov Research has shown that AAF-labelled rRNA probes can be stored frozen (-20°C) for at least a year without losing efficacy and can withstand processes like ethanol (B145695) precipitation or lyophilization. nih.gov
Detection of DNA Polymorphism and Molecular Fingerprinting in Microorganisms
The core principle of ribotyping is the detection of Restriction Fragment Length Polymorphism (RFLP) within the highly conserved rRNA operons. nih.gov While the rRNA genes themselves are conserved, their number and the sequences of the surrounding spacer regions can vary between different bacterial strains. This variation leads to different-sized DNA fragments when the genome is cut with a specific restriction enzyme.
The resulting pattern of bands visualized by the AAF-labelled probe is known as a "ribotype" or a molecular fingerprint, which is characteristic of a particular strain. nih.govitrcweb.org This technique provides a powerful method for genetic characterization of microbial populations. alliedacademies.org
The efficacy of AAF-labelled probes for molecular fingerprinting has been demonstrated across a broad range of phylogenetically diverse bacteria. nih.gov Studies have confirmed that the banding patterns generated using AAF-labelled 16 + 23S rRNA probes are identical to the complete ribotypes obtained with other well-established probes, ensuring the accuracy and reliability of the method. nih.govpasteur.fr
Table 1: Examples of Bacterial Genera Fingerprinted Using this compound-Labelled rRNA Probes
| Genus | Phylogenetic Group/Family |
|---|---|
| Enterobacteriaceae (e.g., Escherichia) | Proteobacteria |
| Haemophilus | Pasteurellaceae |
| Pseudomonas | Pseudomonadaceae |
| Acinetobacter | Moraxellaceae |
| Brucella | Brucellaceae |
| Leptospira | Spirochaetes |
| Cytophaga | Cytophagaceae |
| Campylobacter | Campylobacteraceae |
| Methylophaga | Piscirickettsiaceae |
Source: Adapted from research findings on the application of AAF-labelled probes in molecular fingerprinting. nih.gov
Application in Bacterial Taxonomy and Epidemiological Typing
The unique molecular fingerprints generated through ribotyping with AAF-labelled probes have significant applications in both bacterial taxonomy and epidemiological surveillance. nih.gov In epidemiology, the primary goal is to determine the relatedness of isolates, which can help identify the source of an infection, recognize outbreaks, and monitor the spread of pathogens. alliedacademies.orgcmbr-journal.com
By comparing the ribotypes of bacterial strains isolated from different patients, environments, or sources, epidemiologists can determine if they are clonally related, suggesting a common origin for an outbreak. alliedacademies.org The high discriminatory power of ribotyping has proven invaluable in understanding the dynamics of nosocomial (hospital-acquired) infections, allowing investigators to distinguish between infections arising from the patient's own flora (endogenous) and those acquired from an external source (exogenous), such as cross-infection between patients. nih.gov
Table 2: Research Applications of Ribotyping in Microbial Characterization
| Study Focus | Method Comparison | Findings | Relevance |
|---|---|---|---|
| Universal Ribotyping Method | AAF-labelled rRNA vs. Digoxigenin-labelled oligonucleotides | AAF-labelled probes produced complete ribotypes identical to other established probes across 13 diverse bacterial species. | Demonstrates the accuracy and broad applicability of AAF-probes for generating reliable molecular fingerprints. nih.govpasteur.fr |
| Characterization of Vibrio vulnificus | Ribotyping vs. Randomly Amplified Polymorphic DNA (RAPD-PCR) | Ribotyping was superior in differentiating U.S. and Danish strains and distinguishing between biotypes 1 and 2. | Highlights the high discriminatory power of ribotyping for specific epidemiological investigations where other methods may fail. nih.gov |
Future Directions and Emerging Research Avenues
Elucidation of Specific Cellular Targets and Signaling Pathways
While DNA is the primary target for the genotoxic effects of 1-acetylaminofluorene, emerging research is dedicated to identifying other specific cellular targets and signaling pathways that are crucial for its carcinogenic activity, particularly its role as a tumor promoter.
Key non-DNA targets have been identified in hepatocytes. Metabolites of AAF, such as 2-nitrosofluorene (B1207293), have been shown to directly affect mitochondrial function. These metabolites can interfere with mitochondrial respiration and uncouple oxidative phosphorylation, representing a significant non-genotoxic effect that contributes to cellular stress and toxicity. nih.gov This interference with energy metabolism is hypothesized to trigger cirrhotic changes in the liver, creating an environment that promotes the proliferation of initiated cells. nih.gov
Research has also identified specific proteins and signaling pathways that are modulated by AAF. The cytochrome P-450 isoform CYP3A23 is a known target in rat hepatocytes. researchgate.net AAF exposure leads to a significant upregulation of CYP3A23 expression at both the mRNA and protein levels. researchgate.net This induction is mediated through the activation of the CYP3A23 promoter by the nuclear pregnane (B1235032) X receptor (PXR), a key regulator of xenobiotic metabolism. researchgate.net
Furthermore, AAF and its metabolites can activate the expression of multidrug resistance (mdr) genes, such as mdr1b, which can impact cellular responses to xenobiotics. researchgate.netnih.gov Mechanistic studies have demonstrated that a NF-kappa B binding site on the mdr1b promoter is required for this induction. researchgate.net It is important to note that metabolic activation of AAF is a prerequisite for this effect; AAF itself does not directly induce mdr gene expression, indicating that a reactive metabolite is the ultimate signaling molecule. nih.gov
Another critical area of investigation is the effect of AAF on specific cell populations within the liver. Studies have shown that AAF administration can selectively induce the proliferation of hepatic progenitor cells (HPCs), also known as oval cells. unipd.it This enrichment of progenitor cells, identified by markers such as CD90 and CK19, is believed to accelerate the process of hepatocarcinogenesis, suggesting that HPCs are a crucial cellular target for the promoting activity of AAF. unipd.it
Advanced Structural Characterization of DNA-Adducts and Repair Intermediates
The central event in the initiation of carcinogenesis by this compound is the formation of covalent adducts with DNA. Future research is focused on the high-resolution structural characterization of these adducts and their repair intermediates to understand how they lead to specific mutational outcomes. The predominant adduct, N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF), is known to be conformationally flexible, and its structure is highly dependent on the local DNA sequence.
Advanced biophysical techniques, such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, have revealed that the dG-C8-AAF adduct can adopt several distinct conformations within the DNA double helix. These structural isomers are in dynamic equilibrium and have profound implications for DNA replication and repair. The three primary conformations identified are:
B-type (Major Groove): The AAF moiety is positioned in the major groove of a relatively unperturbed B-form DNA helix.
S-type (Base-displaced Stacked): The modified guanine (B1146940) is displaced from the DNA base stack and the AAF moiety intercalates into the helix, leading to significant local distortion of the DNA structure.
W-type (Minor Groove Wedge): The AAF moiety is wedged into the minor groove of the DNA.
The equilibrium between these conformers is sensitive to the DNA sequence context and environmental factors like pH. For instance, the S-type conformation is strongly associated with the induction of -2 frameshift mutations in specific sequences, such as the NarI recognition site, which acts as a mutational hotspot. This conformation causes a major distortion that can stall DNA polymerases and promote replication errors.
| Adduct Conformation | Description | Structural Impact | Associated Mutagenic Outcome |
|---|---|---|---|
| B-type | AAF moiety resides in the major groove. | Minimal distortion to the B-DNA helix. | Less prone to frameshift mutations; may lead to base substitutions. |
| S-type | AAF moiety intercalates into the DNA helix, displacing the modified guanine. | Causes significant local distortion and unwinding of the DNA. | Strongly linked to -2 frameshift mutations in specific hotspot sequences. |
| W-type | AAF moiety is positioned in the minor groove. | Causes a "wedge" effect, moderately distorting the helix. | Mutational consequences are less well-defined but contribute to replication fork stalling. |
Elucidating the high-resolution structures of these adducts when complexed with DNA polymerases and repair enzymes is a key future goal. This will provide direct insight into how specific conformations are recognized (or bypassed) by the cellular machinery, ultimately determining the mutagenic fate of the lesion.
Refinement of Computational Models for Predictive Toxicology
Predicting the toxicological and carcinogenic potential of chemicals is a critical goal for regulatory science and drug development. Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools in this effort. ljmu.ac.uk However, for complex carcinogens like this compound, traditional QSAR approaches have limitations. ljmu.ac.uknih.gov
Standard QSAR models attempt to correlate a chemical's structure with its biological activity. nih.gov While useful, this approach often fails to capture the intricate biological processes that determine the ultimate toxicity of a compound like AAF, which requires metabolic activation and interacts with multiple cellular targets. ljmu.ac.uk The poor performance of some QSAR models can be attributed to factors such as inadequate consideration of metabolism, lack of descriptors related to the specific mechanism of action, and poorly defined applicability domains. ljmu.ac.uk
To address these shortcomings, refined modeling approaches are being developed. A significant advancement is the evolution from QSAR to Quantitative Structure In vitro-In vivo Relationship (QSIIR) models. nih.gov QSIIR models represent an enhanced approach by incorporating biological data from in vitro assays as descriptors, in addition to chemical structural features. nih.gov This allows the models to account for crucial mechanistic information, such as metabolic activation pathways, DNA reactivity, and interactions with specific cellular receptors.
For a compound like AAF, a refined QSIIR model could integrate descriptors representing:
Efficiency of N-hydroxylation by cytochrome P450 enzymes.
Rate of O-acetylation or sulfation to form the ultimate reactive electrophile.
Binding affinity for targets like the pregnane X receptor (PXR).
In vitro measurements of DNA adduct formation.
By building models that incorporate this multi-layered biological information, the predictivity for complex in vivo endpoints like carcinogenicity can be significantly improved over traditional QSAR. nih.gov
| Modeling Approach | Input Descriptors | Strengths | Limitations for Complex Carcinogens (e.g., AAF) |
|---|---|---|---|
| Traditional QSAR | Primarily based on chemical structure (e.g., molecular weight, logP, electronic properties). nih.gov | Rapid screening of large chemical libraries; useful for predicting simpler endpoints. | Does not inherently account for metabolic activation, multiple mechanisms of action, or complex biology. ljmu.ac.uk |
| Refined QSIIR | Hybrid of chemical structure descriptors and in vitro biological data (e.g., metabolic rates, receptor binding, gene expression changes). nih.gov | Mechanistically more relevant; improved predictivity for complex in vivo toxicity by bridging the in vitro-in vivo gap. nih.gov | Requires more extensive experimental data for model building; data availability can be a bottleneck. |
The continued development and validation of these sophisticated computational frameworks are essential for creating more accurate and reliable tools for chemical risk assessment.
Development of Novel Methodologies for Mechanistic Elucidation
A deeper understanding of the carcinogenic mechanisms of this compound requires the development and application of novel methodologies that can overcome the limitations of older techniques. Historically, methods like the ³²P-postlabelling assay have been instrumental in detecting the presence of DNA adducts. nih.gov However, this technique does not provide direct structural identification of the adducts, making it difficult to link a specific adduct structure to a biological outcome. nih.gov
Future research is moving toward an integrated, multi-platform approach that combines advanced experimental and computational tools to provide a more complete mechanistic picture.
Advanced Biophysical and Spectroscopic Techniques: The use of high-field Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy is becoming more widespread for characterizing the precise solution-state structures of AAF-DNA adducts. These methods allow researchers to directly observe the conformational dynamics of an adduct within a specific DNA sequence and determine the equilibrium between different structural states (e.g., B-type vs. S-type).
Computational Chemistry and Molecular Modeling: Alongside experimental techniques, a cascade of computational methods is being employed for advanced structural characterization. This includes the use of molecular mechanics, semi-empirical methods, and high-level Density Functional Theory (DFT) to search for low-energy conformers of AAF adducts. These in silico approaches can predict stable structures and provide insights into the energetic preferences for different conformations, complementing experimental findings.
Advanced Cell Culture Models: To better recapitulate the complexity of human tissues, researchers are moving beyond simple 2D cell cultures. The use of 3D reconstructed human tissue models, such as skin tissue models, provides a more physiologically relevant system to study the metabolism, DNA damage, and DNA adduct formation of AAF and its metabolites. nih.gov These models possess more complex cellular architecture and metabolic capabilities, offering a better bridge between traditional in vitro assays and in vivo systems.
The integration of these novel methodologies—combining high-resolution structural biology, predictive computational modeling, and physiologically relevant tissue models—represents the future of mechanistic toxicology. This holistic approach is essential for fully elucidating the complex pathways through which compounds like this compound exert their carcinogenic effects.
Q & A
Q. How should researchers address ethical and safety challenges in handling this compound?
- Methodological Answer : Follow OSHA guidelines for carcinogen handling (e.g., glove boxes, fume hoods). Obtain institutional review board (IRB) approval for in vivo studies. Dispose of waste via EPA-approved incineration. Include safety data sheets (SDS) in publications and disclose occupational exposure limits (e.g., NIOSH RELs) .
Data Presentation and Analysis Guidelines
- Tables : Include processed data critical to hypotheses (e.g., IC50 values, adduct counts) in the main text; raw datasets belong in appendices .
- Statistical Methods : Justify tests (e.g., ANOVA for dose-response curves, Bonferroni correction for multiple comparisons). Report p-values, confidence intervals, and effect sizes .
- Reproducibility : Archive spectra, chromatograms, and code for data analysis in repositories like Zenodo or Figshare .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
